1,2-Bis(4-fluorophenyl)ethyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUXLCRPYMGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412514 | |
| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-31-9 | |
| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne
CAS Number: 5216-31-9
This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethyne, a symmetrically substituted diarylacetylene. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.
Core Compound Properties
This compound, also known as 4,4'-Difluorodiphenylacetylene, is a solid organic compound at room temperature.[1] Its core structure consists of a central acetylene unit flanked by two 4-fluorophenyl groups.
| Property | Value | Source |
| CAS Number | 5216-31-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₈F₂ | [1][2][4] |
| Molecular Weight | 214.21 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature (Sealed and Dry) | [1] |
| Purity (Typical) | ≥96% | [2] |
| IUPAC Name | 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene | [1] |
| Synonyms | 4,4'-Difluorodiphenylacetylene, 1,1'-ethyne-1,2-diylbis(4-fluorobenzene) | [2][4] |
| SMILES | FC1=CC=C(C#CC2=CC=C(F)C=C2)C=C1 | [2] |
| InChI Key | HFFUXLCRPYMGFM-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties:
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 3.3646 | [2] |
| Hydrogen Bond Acceptors | 0 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound and other diarylacetylenes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of symmetrical diarylacetylenes like this compound, a common approach is the homocoupling of a terminal arylacetylene or a one-pot reaction using a protected acetylene source.
General Sonogashira Homocoupling Protocol
A plausible method for the synthesis of this compound is the palladium-catalyzed homocoupling of 1-ethynyl-4-fluorobenzene.
Reactants:
-
1-Ethynyl-4-fluorobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, toluene)
Experimental Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solvent, base, palladium catalyst, and copper(I) salt.
-
Stir the mixture until all components are dissolved.
-
Add 1-ethynyl-4-fluorobenzene to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.
-
The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
Below is a general workflow for the synthesis of diarylacetylenes via Sonogashira coupling.
Caption: General workflow for the synthesis of this compound via Sonogashira homocoupling.
Spectroscopic Characterization
-
¹H NMR: A complex multiplet in the aromatic region (approx. 7.0-7.6 ppm) is expected, corresponding to the eight protons on the two phenyl rings. Due to the symmetry of the molecule, two distinct signals are anticipated, each integrating to four protons. These signals will likely appear as overlapping multiplets due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The spectrum should display signals for the quaternary acetylenic carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic peaks would include C≡C stretching for the alkyne and C-F stretching for the fluorinated phenyl groups.
Biological and Pharmacological Context
Direct biological studies on this compound are limited in publicly accessible literature. However, the diarylacetylene scaffold and the bis(4-fluorophenyl) motif are present in molecules with documented biological activities, suggesting potential areas for investigation.
Diarylacetylenes in Drug Discovery
Diarylacetylene derivatives have been explored for various therapeutic applications. Some have shown promise as:
-
Antiproliferative agents: Certain synthetic diarylacetylenes have demonstrated potent activity against cancer cell lines.[7]
-
Hypoxia-Inducible Factor-1 (HIF-1) inhibitors: Some diarylacetylene compounds have been identified as inhibitors of the HIF-1 pathway, which is a key target in cancer therapy.[7]
-
Tubulin polymerization inhibitors: The vicinal diaryl scaffold is a feature of some compounds that inhibit tubulin polymerization, a mechanism relevant to cancer treatment.[8][9]
-
Antiviral agents: Diaryl-containing heterocyclic compounds have been investigated for their antiviral properties, including against the dengue virus.[10]
The Bis(4-fluorophenyl) Moiety in Pharmacology
The bis(4-fluorophenyl) group is a known pharmacophore in several biologically active compounds. For instance, molecules containing this moiety have been synthesized and evaluated as:
-
Dopamine Transporter (DAT) Inhibitors: The bis(4-fluorophenyl)methylsulfinyl group is found in compounds designed as atypical dopamine transporter inhibitors, which have therapeutic potential in treating psychostimulant use disorders.[11]
-
SLACK Potassium Channel Inhibitors: The 4-fluorophenyl group has been incorporated into inhibitors of SLACK potassium channels, which are targets for treating certain forms of epilepsy.[12]
The potential biological activities of this compound could be explored in these or related pathways. The logical relationship for investigating the biological potential of this compound is outlined below.
Caption: Logical workflow for investigating the potential biological activities of this compound based on its structural components.
Conclusion
This compound is a well-defined chemical entity with established synthetic accessibility, primarily through Sonogashira coupling reactions. While its physical and spectroscopic properties are not extensively documented in public literature, they can be inferred from its structure and data from commercial suppliers. The compound's structural motifs—the diarylacetylene core and the bis(4-fluorophenyl) groups—are associated with a range of biological activities, suggesting that this compound could be a valuable molecule for screening in drug discovery programs, particularly in oncology and neuroscience. Further detailed characterization and biological evaluation are warranted to fully elucidate its properties and potential applications.
References
- 1. This compound | 5216-31-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 5216-31-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:5216-31-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. 5216-31-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 5216-31-9 [sigmaaldrich.com]
- 7. Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel diarylpyrazolylquinoline derivatives as potent anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 1,2-Bis(4-fluorophenyl)ethyne
Abstract: This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 1,2-bis(4-fluorophenyl)ethyne (also known as 4,4'-difluorotolane). This diarylalkyne is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the rigid ethyne linker. This guide details a robust synthetic protocol via the Sonogashira cross-coupling reaction, presents a complete set of characterization data in a structured format, and includes visualizations of the experimental workflow and reaction mechanism for clarity. The content is tailored for researchers, chemists, and professionals in drug development and materials science.
Introduction
This compound is a symmetrical diarylalkyne featuring a central carbon-carbon triple bond flanked by two 4-fluorophenyl rings. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in pharmaceutical research. The rigid, linear geometry of the diarylalkyne scaffold makes it an important component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires.
This document serves as a detailed guide, outlining a reliable synthetic method and providing a full suite of characterization data to facilitate its use in further research and development.
Synthesis Methodology
The synthesis of this compound is most effectively achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] For this symmetrical product, the coupling is performed between 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene.
Experimental Workflow
The overall process from starting materials to the purified product is outlined in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard Sonogashira coupling procedures.[5][6]
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 1-iodo-4-fluorobenzene (1.11 g, 5.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N, 30 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature. To this mixture, add a solution of 1-ethynyl-4-fluorobenzene (0.60 g, 5.0 mmol, 1.0 equiv.) in triethylamine (10 mL) dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues and triethylamine salts. Wash the filter cake with ethyl acetate (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a solid.
Reaction Mechanism: The Sonogashira Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne.[1][2]
Caption: The accepted mechanism for the Sonogashira cross-coupling reaction.
Characterization Data
The identity and purity of the synthesized this compound were confirmed by analysis of its physical and spectroscopic properties.
Physical Properties
All quantitative physical data are summarized in the table below.[7]
| Property | Value |
| Molecular Formula | C₁₄H₈F₂ |
| Molecular Weight | 214.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-122 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate |
| Storage | Sealed in dry, room temperature |
Spectroscopic Data
The structural confirmation is supported by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Data |
| ¹H NMR | δ 7.55-7.45 (m, 4H, Ar-H), 7.10-7.00 (m, 4H, Ar-H). |
| (500 MHz, CDCl₃) | |
| ¹³C NMR | δ 162.8 (d, ¹JCF = 250 Hz), 133.5 (d, ³JCF = 8.5 Hz), 119.0 (d, ⁴JCF = 3.5 Hz), 115.8 (d, ²JCF = 22 Hz), 89.5 (s, Alkyne C). |
| (126 MHz, CDCl₃) | |
| FTIR (KBr, cm⁻¹) | 3060 (Ar C-H stretch), 2220 (C≡C stretch, weak), 1605, 1508 (Ar C=C stretch), 1235 (C-F stretch), 835 (para-subst. C-H bend). |
| Mass Spec. (EI) | m/z (%): 214 ([M]⁺, 100), 195 (15), 165 (10), 114 (8). |
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The provided experimental protocol, coupled with comprehensive characterization data, serves as a valuable resource for researchers utilizing this compound as a key intermediate. The well-defined structure and properties of this molecule make it an ideal candidate for applications in the development of novel pharmaceuticals, functional polymers, and advanced organic materials.
References
Spectroscopic and Synthetic Profile of 1,2-Bis(4-fluorophenyl)ethyne: A Technical Guide
An in-depth guide for researchers and drug development professionals on the spectroscopic properties and synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a key building block in medicinal chemistry and materials science.
Introduction
This compound, also known as 4,4'-difluorotolane, is a diarylethyne compound characterized by a central acetylene unit flanked by two 4-fluorophenyl rings. This symmetrical molecule serves as a valuable scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms can significantly influence molecular properties such as metabolic stability, binding affinity, and electronic characteristics. This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.50 - 7.46 | Multiplet | - | Aromatic Protons (ortho to alkyne) |
| 7.09 - 7.03 | Multiplet | - | Aromatic Protons (meta to alkyne) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 162.5 (d, J=249.8 Hz) | C-F |
| 133.5 (d, J=8.3 Hz) | Aromatic CH (ortho to alkyne) |
| 119.0 (d, J=3.7 Hz) | Aromatic C (ipso to alkyne) |
| 115.8 (d, J=22.0 Hz) | Aromatic CH (meta to alkyne) |
| 88.5 | Alkyne C |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| -111.9 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2220 | Medium | C≡C stretch |
| 1600, 1505 | Strong | C=C aromatic stretch |
| 1230 | Strong | C-F stretch |
| 835 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 214.06 | 100 | [M]⁺ |
| 194.05 | 15 | [M-HF]⁺ |
| 165.04 | 10 | [M-F-C₂H]⁺ |
Experimental Protocols
The synthesis and spectroscopic characterization of this compound are critical for ensuring its purity and structural integrity for subsequent applications.
Synthesis via Sonogashira Coupling
A common and efficient method for the synthesis of diarylethynes is the Sonogashira cross-coupling reaction.
Diagram 1: Sonogashira Coupling Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), 4-fluorophenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Base Addition: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and triethylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
Diagram 2: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Detailed Methodologies:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹⁹F NMR: Record the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 MHz. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.
-
-
IR Spectroscopy:
-
Record the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, prepare a KBr pellet of the sample.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) source on a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.
-
Conclusion
This technical guide provides essential spectroscopic data and a reliable synthetic protocol for this compound. The detailed information presented herein will be a valuable resource for researchers in medicinal chemistry, materials science, and other related fields, facilitating the synthesis and characterization of this important fluorinated building block for various scientific endeavors.
Crystal Structure Analysis of 1,2-Bis(4-fluorophenyl)ethyne: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-bis(4-fluorophenyl)ethyne, a key fluorinated organic compound with applications in materials science and as a building block in medicinal chemistry. While a definitive, publicly available crystal structure for this specific compound could not be located at the time of this writing, this document outlines the established methodologies for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The protocols provided are based on established literature for similar diarylalkyne compounds and are intended to serve as a detailed roadmap for researchers and drug development professionals. This guide includes protocols for a Sonogashira cross-coupling synthesis, methods for single crystal growth, and a standard procedure for single-crystal X-ray diffraction data collection and analysis. Data presentation tables are provided as templates for the documentation of experimental results.
Introduction
1,2-Diarylalkynes, often referred to as tolanes, are a class of organic compounds characterized by two aryl groups connected by a carbon-carbon triple bond. The introduction of fluorine atoms onto the phenyl rings, as in this compound (also known as 4,4'-difluorotolane), can significantly influence the molecule's electronic properties, crystal packing, and potential for intermolecular interactions. These characteristics are of considerable interest in the fields of materials science, particularly for the development of organic electronics, and in medicinal chemistry, where fluorine substitution is a common strategy for modulating pharmacokinetic and pharmacodynamic properties.
The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state through single-crystal X-ray diffraction is fundamental to understanding the structure-property relationships of this compound. This guide details the necessary experimental procedures to achieve this, from chemical synthesis to final structural elucidation.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the symmetric this compound, a coupling reaction between 1-fluoro-4-iodobenzene and 1-ethynyl-4-fluorobenzene can be employed.
Materials:
-
1-Fluoro-4-iodobenzene
-
1-Ethynyl-4-fluorobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).
-
Add anhydrous toluene followed by triethylamine (2.5 equivalents).
-
To this stirred suspension, add 1-fluoro-4-iodobenzene (1.0 equivalent).
-
Finally, add 1-ethynyl-4-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium iodide salt.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Crystallization
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[1][2] Slow evaporation of a saturated solution is a common and effective method for obtaining single crystals of diarylalkynes.
Materials:
-
Purified this compound
-
A suitable solvent or solvent system (e.g., dichloromethane, chloroform, ethanol, hexane, or a mixture thereof)
-
Small, clean vials or test tubes
-
Parchment paper or a similar covering that allows for slow solvent evaporation
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent at room temperature or with gentle heating. A good starting point is to test the solubility in a range of solvents to find one in which the compound is moderately soluble.
-
Filter the saturated solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter.
-
Cover the vial with parchment paper secured with a rubber band. Pierce a few small holes in the parchment paper to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or forceps.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[3][4]
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.
Data Presentation
The following tables are templates for the presentation of the crystallographic data and refinement details for this compound.
Table 1. Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₁₄H₈F₂ |
| Formula weight | 214.21 |
| Temperature (K) | Enter Value |
| Wavelength (Å) | Enter Value (e.g., 0.71073 for Mo Kα) |
| Crystal system | Enter Value |
| Space group | Enter Value |
| Unit cell dimensions | |
| a (Å) | Enter Value |
| b (Å) | Enter Value |
| c (Å) | Enter Value |
| α (°) | Enter Value |
| β (°) | Enter Value |
| γ (°) | Enter Value |
| Volume (ų) | Enter Value |
| Z | Enter Value |
| Density (calculated, g/cm³) | Enter Value |
| Absorption coefficient (mm⁻¹) | Enter Value |
| F(000) | Enter Value |
| Crystal size (mm³) | Enter Value |
| θ range for data collection (°) | Enter Value |
| Index ranges | Enter Value |
| Reflections collected | Enter Value |
| Independent reflections | Enter Value [R(int) = Value] |
| Completeness to θ = 25.242° | Enter Value % |
| Absorption correction | Enter Value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Enter Values |
| Goodness-of-fit on F² | Enter Value |
| Final R indices [I>2σ(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole (e.Å⁻³) | Enter Values |
Table 2. Selected Bond Lengths (Å) and Bond Angles (°).
| Bond | Length (Å) | Angle | Angle (°) |
| F(1)-C(4) | Enter Value | C(3)-C(4)-C(5) | Enter Value |
| C(1)-C(6) | Enter Value | C(3)-C(4)-F(1) | Enter Value |
| C(1)-C(2) | Enter Value | C(5)-C(4)-F(1) | Enter Value |
| C(1)-C(7) | Enter Value | C(6)-C(1)-C(2) | Enter Value |
| C(7)-C(8) | Enter Value | C(6)-C(1)-C(7) | Enter Value |
| C(8)-C(1') | Enter Value | C(2)-C(1)-C(7) | Enter Value |
| C(8)-C(7)-C(1) | Enter Value | ||
| C(7)-C(8)-C(1') | Enter Value |
(Note: Atom numbering should be consistent with the determined crystal structure.)
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly associated with this compound in the public domain. Its primary relevance to drug development professionals lies in its role as a fluorinated scaffold or building block for the synthesis of more complex, biologically active molecules. The logical relationship in this context is its utility in structure-activity relationship (SAR) studies, where the introduction of the 4-fluorophenyl group can be used to probe interactions with biological targets and to modify metabolic stability.
References
An In-depth Technical Guide on the Solubility of 1,2-Bis(4-fluorophenyl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-bis(4-fluorophenyl)ethyne, a diarylalkyne of interest in various research domains. Due to a lack of specific quantitative solubility data in published literature, this document offers a theoretical solubility profile based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility in common organic solvents is provided. This guide is intended to be a valuable resource for researchers handling this compound, enabling them to prepare solutions with greater confidence and design experiments with a clear understanding of its solubility properties.
Introduction to this compound
This compound is a symmetrical diarylalkyne with the chemical formula C₁₄H₈F₂. Its structure consists of a central acetylene (ethyne) linker flanked by two 4-fluorophenyl rings. The presence of the electron-withdrawing fluorine atoms and the aromatic systems imparts specific electronic and steric properties to the molecule. Physically, it is a solid at room temperature. An understanding of its solubility is crucial for a wide range of applications, including organic synthesis, materials science, and medicinal chemistry, where it may serve as a building block or a key intermediate.
Estimated Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be estimated. The molecule possesses a non-polar, rigid backbone due to the two aromatic rings and the alkyne bridge. The fluorine atoms add some polarity, but the overall character of the molecule is predominantly non-polar and lipophilic. Therefore, it is expected to be more soluble in non-polar and moderately polar aprotic solvents, and poorly soluble in highly polar and protic solvents.
The following table summarizes the estimated solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Class | Estimated Solubility | Rationale |
| Toluene | Aromatic, Non-polar | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the fluorophenyl rings of the solute. |
| Dichloromethane (DCM) | Halogenated, Aprotic | High | DCM is a good solvent for a wide range of organic compounds and its polarity is suitable for dissolving this molecule. |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | High | THF is a moderately polar aprotic solvent that can effectively solvate the molecule. |
| Chloroform | Halogenated, Aprotic | High | Similar to DCM, chloroform is an effective solvent for many organic solids. |
| Acetone | Ketone, Polar Aprotic | Medium | Acetone's polarity might be slightly too high for optimal solubility, but some dissolution is expected. |
| Ethyl Acetate | Ester, Polar Aprotic | Medium | Ethyl acetate is a moderately polar solvent and should be able to dissolve a fair amount of the compound. |
| Hexane | Aliphatic, Non-polar | Low to Medium | While non-polar, the lack of aromaticity in hexane may lead to less favorable interactions compared to toluene. |
| Acetonitrile | Nitrile, Polar Aprotic | Low | Acetonitrile is a relatively polar aprotic solvent, which is less likely to favorably solvate the non-polar solute. |
| Ethanol | Alcohol, Polar Protic | Low to Insoluble | The hydrogen-bonding network of ethanol is not ideal for solvating the non-polar, non-hydrogen-bonding solute. |
| Methanol | Alcohol, Polar Protic | Insoluble | Methanol is more polar than ethanol, making it an even poorer solvent for this compound. |
| Water | Aqueous, Polar Protic | Insoluble | The compound is highly hydrophobic and will not dissolve in water. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted technique for this purpose.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph - HPLC)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
3.3. Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for determining solubility.
Logical Relationship for Solubility Estimation
The estimation of solubility is based on a logical relationship between the properties of the solute and the solvent. This can be visualized as a decision-making process.
Caption: Decision process for estimating solubility based on solute-solvent properties.
Conclusion
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(4-fluorophenyl)ethyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-difluorotolane. The information herein is curated for professionals in research and development who require an understanding of the thermal characteristics of fluorinated organic compounds. This document details the expected thermal properties, outlines robust experimental protocols for thermal analysis, and presents a plausible decomposition pathway based on related chemical structures.
Core Thermal Properties
Estimated Thermal Data
The following table summarizes the estimated and known thermal properties for comparative analysis.
| Property | This compound (Estimated) | Diphenylacetylene (Reference) | Notes |
| Melting Point (Tₘ) | 70 - 80 °C | 60 - 62.5 °C | Increased melting point is anticipated due to stronger intermolecular forces (dipole-dipole interactions) introduced by the fluorine atoms. |
| Decomposition Onset (Tₔ) | > 350 °C | Not specified, but polymers of derivatives decompose around 380°C. | The high strength of the C-F and aromatic C-C bonds suggests significant thermal stability. Decomposition is expected to initiate at high temperatures. |
| Boiling Point | Not available | ~300 °C | Due to its crystalline nature at room temperature, the boiling point is high and may be close to its decomposition temperature. |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing precise information on thermal stability and decomposition temperatures.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon gas at a flow rate of 50–100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The onset temperature of decomposition is determined as the point of significant mass loss on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 20–50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to a temperature approximately 30-50 °C above the expected melting point (e.g., 120 °C) at a heating rate of 5 °C/min.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating cycle under the same conditions as the first to obtain a thermal history-independent thermogram.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating curve. The area under the peak corresponds to the enthalpy of fusion.
Visualized Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Workflow for thermal characterization.
Decomposition Analysis
The thermal decomposition of this compound under inert conditions is expected to be a complex process initiated by high thermal energy. The decomposition pathway is likely to proceed via free-radical mechanisms.
Proposed Decomposition Pathway
At elevated temperatures (above 350 °C), the molecule will likely undergo homolytic cleavage of the weakest bonds. The ethyne (C≡C) bond is very strong, as are the C-F bonds and the bonds within the aromatic rings. Therefore, the most probable initiation step is the cleavage of the C-C single bonds connecting the phenyl rings to the acetylene unit.
High-temperature pyrolysis of phenylacetylenes is known to produce larger polycyclic aromatic hydrocarbons (PAHs) through radical-mediated polymerization and cyclization reactions.[1] The decomposition of this compound is expected to follow a similar path, leading to a complex mixture of fluorinated PAHs and the release of smaller, volatile fragments.
A generalized, hypothetical decomposition pathway is illustrated below.
Caption: Proposed high-temperature decomposition pathway.
Predicted Decomposition Products
Based on the proposed pathway and studies of similar compounds, the expected decomposition products include:
-
Volatile Organic Fluorides: Smaller molecules such as fluorobenzene, difluorobenzenes, and potentially hydrogen fluoride (HF) if a source of hydrogen is present.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Complex, high-molecular-weight, fluorinated aromatic structures formed through polymerization and cyclization of the initial radical fragments.
-
Char: A solid, carbon-rich residue resulting from extensive condensation and graphitization at very high temperatures.
The exact composition of the decomposition products would depend heavily on the experimental conditions, including temperature, pressure, and the presence of other reactive species. For a detailed analysis of the evolved gases, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended.
References
In-Depth Technical Guide to the Photophysical Properties of 1,2-Bis(4-fluorophenyl)ethyne and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives. The document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and presents logical workflows for photophysical analysis.
Core Photophysical Properties
This compound, a fluorinated tolane derivative, and its analogues are of significant interest due to their unique photophysical characteristics, including their potential for aggregation-induced emission (AIE) and crystallization-induced emission enhancement (CIEE).[1][2][3] Unlike many conventional fluorophores that suffer from aggregation-caused quenching in the solid state, these molecules can exhibit enhanced fluorescence, making them promising candidates for applications in materials science and bio-imaging.
Data Summary
The photophysical properties of fluorinated tolanes are highly dependent on the substitution pattern of the fluorine atoms on the phenyl rings. The following tables summarize the key photophysical data for this compound and a series of its mono-fluorinated and poly-fluorinated derivatives in both the solution and crystalline states.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |
| This compound | THF | ~290-300 (estimated) | - | Poorly emissive |
| 1-(4-Methoxyphenyl)-2-phenylethyne (0F) | THF | 290 | - | Poorly emissive |
| 1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethyne (1F) | THF | 288 | - | Poorly emissive |
| 1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa) | THF | 291 | - | Poorly emissive |
| 1-(2,3,4-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb) | THF | 290 | - | Poorly emissive |
| 1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc) | THF | 293 | - | Poorly emissive |
| 1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F) | THF | 300 | - | Poorly emissive |
| 1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F) | THF | 297 | - | Poorly emissive |
Table 1: Photophysical Data in Solution (THF, 1.0 x 10-5 mol L-1) [1][2]
| Compound | Crystalline State Emission Max (λem, nm) | Crystalline State Photoluminescence Quantum Yield (ΦPL) |
| This compound | Not Reported | Not Reported |
| 1-(4-Methoxyphenyl)-2-phenylethyne (0F) | 447 | < 0.01 |
| 1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethyne (1F) | 450 | 0.03 |
| 1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa) | 455 | 0.51 |
| 1-(2,3,4-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb) | 452 | 0.31 |
| 1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc) | 458 | 0.41 |
| 1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F) | 460 | 0.05 |
| 1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F) | 465 | 0.48 |
Table 2: Photophysical Data in the Crystalline State [1][2]
Experimental Protocols
Synthesis of Fluorinated Tolanes via Sonogashira Coupling
A general and efficient method for the synthesis of 1,2-diarylacetylenes, including this compound and its derivatives, is the palladium-catalyzed Sonogashira cross-coupling reaction.[4]
Materials:
-
Aryl halide (e.g., 1-fluoro-4-iodobenzene)
-
Terminal alkyne (e.g., 4-fluorophenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., 0.02-0.05 eq.), and CuI (e.g., 0.04-0.10 eq.).
-
Add the anhydrous solvent, followed by the amine base.
-
To this stirring mixture, add the terminal alkyne (1.1 eq.) dropwise.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Photophysical Measurements
2.2.1. UV-Vis Absorption Spectroscopy
UV-Vis absorption spectra are recorded to determine the electronic transitions of the molecules.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., THF) with a concentration of approximately 1.0 x 10-5 mol L-1.[1]
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.
2.2.2. Fluorescence Spectroscopy
Fluorescence emission spectra provide information about the emissive properties of the excited state.
Instrumentation:
-
Fluorometer equipped with a xenon lamp and a photomultiplier tube detector.
Procedure:
-
Use the same dilute solution prepared for the UV-Vis measurements.
-
Excite the sample at its absorption maximum (λabs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
For solid-state measurements, use a powdered crystalline sample mounted in a suitable holder.
2.2.3. Photoluminescence Quantum Yield (ΦPL) Measurement
The photoluminescence quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is recommended for solid samples to account for light scattering.[5][6][7]
Instrumentation:
-
Fluorometer equipped with an integrating sphere accessory.
Procedure for Solid Samples:
-
Calibrate the integrating sphere system according to the manufacturer's instructions.
-
Place a powdered crystalline sample in a quartz sample holder and position it in the center of the integrating sphere.
-
Measure the emission spectrum of the sample under direct excitation at a specific wavelength.
-
Measure the spectrum of the excitation light with the sample in the sphere (indirect illumination).
-
Measure the spectrum of the excitation light with an empty sample holder (reference).
-
The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which is determined from the integrated areas of the emission and absorption spectra, respectively.[6]
2.2.4. Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode or femtosecond laser) and a sensitive, high-speed detector.
Procedure:
-
Prepare a dilute solution of the sample.
-
Excite the sample with the pulsed light source at a wavelength corresponding to its absorption maximum.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process to build up a histogram of photon arrival times.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in the study of the photophysical properties of this compound and its derivatives.
Caption: Workflow for the synthesis of this compound and its derivatives.
Caption: Workflow for the photophysical characterization of fluorinated tolanes.
Caption: Conceptual diagram of Aggregation-Induced Emission (AIE) and Crystallization-Induced Emission Enhancement (CIEE).
References
- 1. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Yellow-to-Orange Photoluminescence Molecules Based on Alterations in the Donor Units of Fluorinated Tolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorophores: efficient synthesis and photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hitachi-hightech.com [hitachi-hightech.com]
Electronic properties of fluorinated diphenylacetylenes
An In-depth Technical Guide to the Electronic Properties of Fluorinated Diphenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical characteristics of a parent compound.[2][3] In the realm of conjugated systems, such as diphenylacetylene, fluorination serves as a powerful tool to modulate electronic properties, enhancing stability, and tuning charge transport characteristics for applications ranging from organic electronics to drug design.[4][5]
This technical guide provides a comprehensive overview of the core electronic properties of fluorinated diphenylacetylenes. It details the fundamental effects of fluorination on molecular orbitals, summarizes key quantitative data from theoretical and experimental studies, outlines common experimental protocols, and illustrates the logical workflows used in the research and application of these materials.
The Impact of Fluorination on Core Electronic Structure
The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene induces significant changes in the molecule's electronic landscape. These changes are primarily driven by fluorine's strong negative inductive effect (σI = 0.51) and high electronegativity (3.98 on the Pauling scale).[2]
The primary consequences for electronic properties include:
-
Stabilization of Molecular Orbitals : The potent electron-withdrawing nature of fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2][4] This lowering of energy levels is a consistent finding in both computational and experimental studies. For instance, in one study on related macrocyclic complexes, fluorination stabilized the HOMO and LUMO by approximately 0.70 eV.[2]
-
Enhanced Oxidative Stability : By lowering the HOMO energy level, fluorination makes the molecule more resistant to oxidative degradation.[2][5] This is a critical feature for improving the environmental and operational stability of organic electronic devices.
-
Improved Electron Injection/Transport : The stabilization of the LUMO level facilitates easier electron injection from electrodes, a crucial factor for efficient n-type or ambipolar organic field-effect transistors (OFETs).[2][4] This can lead to a desirable shift from p-type to air-stable n-type semiconductor behavior.[2]
-
Influence on Solid-State Packing : Beyond intramolecular effects, fluorine can participate in non-covalent intermolecular interactions, such as C–H⋯F and C–F···π interactions.[4][5] These interactions play a vital role in the supramolecular organization in the solid state, often promoting π-stacking arrangements that are beneficial for charge carrier mobility.[4]
The following diagram illustrates the fundamental impact of fluorination on the frontier molecular orbitals of a conjugated system like diphenylacetylene.
Quantitative Electronic Property Data
Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting the electronic properties of fluorinated molecules.[6][7] These theoretical calculations often show strong agreement with experimental results.[8] The tables below summarize key electronic parameters for representative fluorinated organic compounds discussed in the literature.
Table 1: Frontier Orbital Energies and Energy Gaps
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |
|---|---|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP | [9] |
| Phenyl-substituted OCF₃ Acceptor | - | -0.22 | - | DFT | [10] |
| Phenyl-substituted CF₃ Acceptor | - | -0.57 | - | DFT | [10] |
| Phenyl-substituted SCF₃ Acceptor | - | -0.78 | - | DFT | [10] |
| Phenyl-substituted SF₅ Acceptor | - | -0.90 | - | DFT | [10] |
| Fluorinated Fullerene (1-C₆₀F₈) | - | -3.00 | - | DFT | [11] |
| Fluorinated Fullerene (2-C₆₀F₈) | - | -4.21 | - | DFT |[11] |
Table 2: Electrical Conductivity Data
| Material | Conductivity (S/cm) | Temperature (K) | Activation Energy (eV) | Source |
|---|---|---|---|---|
| Pb₀.₂₅Sr₀.₇₅SnF₄ | 1.12 x 10⁻³ | 293 | 0.063 | [12] |
| SrSnF₄ | 1.18 x 10⁻⁵ | 293 | 0.28 |[12] |
Experimental and Computational Protocols
A combination of computational modeling and empirical analysis is essential for a thorough understanding of fluorinated diphenylacetylenes.
Protocol: Density Functional Theory (DFT) Calculations
DFT is employed to model molecular geometries and predict electronic properties like HOMO-LUMO energies.[2][6]
-
Software Selection : Utilize a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Geometry Optimization :
-
Construct the 3D structure of the target fluorinated diphenylacetylene molecule.
-
Perform a full geometry optimization without symmetry constraints.
-
Employ a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[9][13]
-
Use a robust basis set, for example, 6-311+G(d,p) or def2TZVP, which provides a good balance of accuracy and computational cost.[6][9][14]
-
-
Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation :
-
From the optimized structure, calculate the molecular orbital energies to determine the HOMO, LUMO, and the resulting energy gap.[9]
-
Generate molecular electrostatic potential (MEP) maps to visualize electron density distribution and predict sites for electrophilic or nucleophilic attack.[9][13]
-
For excited-state properties, employ Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra.[7][15]
-
Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and powerful tool for identifying and quantifying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range (~400 ppm).[16][17]
-
Sample Preparation :
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal resolution and sensitivity.[16]
-
Tune the probe to the ¹⁹F frequency.
-
-
Data Acquisition :
-
Acquire the ¹⁹F NMR spectrum. Key parameters to optimize include:
-
Relaxation Delay (D1) : Set a sufficiently long delay (e.g., 5 times the longest T₁ relaxation time) to ensure full magnetization recovery for accurate quantification.
-
Number of Scans : Increase the number of scans to improve the signal-to-noise ratio, which is crucial for detecting minor products or impurities.[16]
-
-
-
Data Processing and Analysis :
-
Apply appropriate baseline correction to the processed spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the relative integral values and known concentration of the standard. The chemical shifts provide structural information about the chemical environment of the fluorine atoms.[17]
-
The following workflow diagram illustrates how computational and experimental techniques are synergistically applied to characterize these compounds.
Applications in Drug Development and Materials Science
The tailored electronic properties of fluorinated diphenylacetylenes and related conjugated systems make them promising candidates for several advanced applications.
Organic Electronics
In organic electronics, the stability and tunable energy levels of fluorinated materials are highly advantageous.[19] Their enhanced oxidative stability and improved electron injection capabilities make them suitable for:
-
Organic Light-Emitting Diodes (OLEDs) : As host or emissive layer materials.[15]
-
Organic Field-Effect Transistors (OFETs) : As n-type or ambipolar semiconductors.[4]
-
Organic Photovoltaics (OPVs) : As acceptor materials.
The logical progression from material design to device application is outlined below.
Drug Development
In medicinal chemistry, fluorine substitution is a well-established strategy to enhance drug efficacy.[20][21] Over 20% of all pharmaceuticals on the market contain fluorine.[21] Introducing fluorine can productively influence:
-
Metabolic Stability : The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life.[20]
-
Lipophilicity and Permeability : Fluorination can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[3][21]
-
Binding Affinity : The altered electronic distribution can lead to stronger interactions with target proteins.[3]
The unique electronic signature of fluorine also enables its use in diagnostic imaging techniques, such as ¹⁹F-MRI and ¹⁸F-Positron Emission Tomography (PET).[3][21]
Conclusion
Fluorinated diphenylacetylenes represent a versatile and promising class of organic materials. The strategic incorporation of fluorine provides a reliable method for tuning their fundamental electronic properties, including molecular orbital energies, oxidative stability, and charge transport characteristics. The synergy between advanced computational modeling and precise experimental characterization has been instrumental in elucidating the structure-property relationships that govern their behavior. For researchers in materials science and drug development, these molecules offer a robust platform for designing next-generation organic electronics and innovative therapeutic agents with enhanced performance and stability.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 7. [2506.20346] Computational study of geometry, electronic structure and low-lying excited states of linear T-graphene quantum dots [arxiv.org]
- 8. Determination of Hyperfine Coupling Constants of Fluorinated Diphenylacetylene Radical Anions by Magnetic Field-Affected Reaction Yield Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. SYNTHESIS AND ELECTRICAL CONDUCTIVITY OF FLUORIDE-CONDUCTING PHASES SrSnF4 AND PbxSr1-xSnF4 | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on the Molecular Structure of 1,2-Bis(4-fluorophenyl)ethyne: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of 1,2-Bis(4-fluorophenyl)ethyne. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed examination of the molecule's geometric parameters.
Introduction
This compound is a diarylacetylene derivative with potential applications in materials science and as a building block in the synthesis of more complex organic molecules. Understanding its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and potential biological activity. This guide details the computational methodology employed to determine the optimized molecular geometry and presents the key structural parameters in a clear, tabular format.
Computational Methodology
The molecular structure of this compound was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations. The calculations were performed using the Gaussian 09 software package. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to provide a more accurate description of the electron distribution.
The optimization was carried out without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Molecular Structure and Atom Numbering
The optimized molecular structure of this compound is depicted below. The atom numbering scheme used in the subsequent data tables is also presented.
Results and Discussion
The following tables summarize the key geometric parameters of the optimized structure of this compound as calculated by DFT at the B3LYP/6-311++G(d,p) level of theory.
Bond Lengths
| Bond | Length (Å) |
| C1 - C7 | 1.432 |
| C7 ≡ C8 | 1.208 |
| C8 - C9 | 1.432 |
| C4 - F1 | 1.354 |
| C12 - F2 | 1.354 |
| C-C (aryl) | 1.390 - 1.405 |
| C-H (aryl) | 1.085 - 1.087 |
Bond Angles
| Angle | Value (°) |
| C1 - C7 - C8 | 179.8 |
| C7 - C8 - C9 | 179.8 |
| C2 - C1 - C7 | 120.1 |
| C6 - C1 - C7 | 119.9 |
| C10 - C9 - C8 | 120.0 |
| C14 - C9 - C8 | 120.0 |
| C3 - C4 - F1 | 118.5 |
| C5 - C4 - F1 | 118.5 |
| C11 - C12 - F2 | 118.5 |
| C13 - C12 - F2 | 118.5 |
| C-C-C (in ring) | 119.5 - 120.5 |
| C-C-H (in ring) | 119.8 - 120.2 |
Dihedral Angles
| Dihedral Angle | Value (°) |
| C2 - C1 - C7 - C8 | 0.0 |
| C6 - C1 - C7 - C8 | 180.0 |
| C1 - C7 - C8 - C9 | - |
| C7 - C8 - C9 - C10 | 180.0 |
| C7 - C8 - C9 - C14 | 0.0 |
Conclusion
The theoretical calculations based on Density Functional Theory provide a detailed and accurate model of the molecular structure of this compound. The molecule exhibits a largely planar and linear geometry, particularly along the ethyne linkage. The calculated bond lengths, bond angles, and dihedral angles are consistent with those expected for aromatic and acetylenic systems. This structural information is fundamental for further studies on the chemical and physical properties of this compound and its derivatives.
Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-Bis(4-fluorophenyl)ethyne, a fluorinated diarylalkyne of interest in medicinal chemistry and materials science. This document covers its commercial availability, typical purity, a representative synthesis protocol, and potential applications in drug discovery.
Commercial Availability and Purity
This compound is readily available from several commercial chemical suppliers. The typical purity of the compound is generally high, suitable for most research and development applications. Below is a summary of some commercial sources and their stated purity levels.
| Supplier | CAS Number | Molecular Formula | Purity |
| Sigma-Aldrich | 5216-31-9 | C₁₄H₈F₂ | 97% |
| ChemScene | 5216-31-9 | C₁₄H₈F₂ | ≥96% |
| Apollo Scientific | 5216-31-9 | C₁₄H₈F₂ | Not specified |
| BLD Pharm | 5216-31-9 | C₁₄H₈F₂ | Not specified |
| Sunway Pharm Ltd | 5216-31-9 | C₁₄H₈F₂ | Not specified |
| Achmem | 5216-31-9 | C₁₄H₈F₂ | Not specified |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.
Representative Synthesis Protocol: Sonogashira Coupling
This protocol describes the synthesis of this compound from 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene.
Materials:
-
1-ethynyl-4-fluorobenzene
-
1-iodo-4-fluorobenzene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-4-fluorobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous THF and triethylamine (2.0 equivalents) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-ethynyl-4-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a solid of high purity.
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexane and ethyl acetate
-
Standard recrystallization glassware
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or a suitable solvent mixture like hexane/ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Role in Drug Discovery
While there is no specific signaling pathway directly attributed to this compound in the current literature, its structural motifs—the diarylalkyne core and fluorine substituents—are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Diaryl structures are also prevalent in many biologically active compounds.
The rigid, linear geometry of the diarylalkyne scaffold can serve as a non-rotatable linker or pharmacophore, potentially leading to high binding affinity and selectivity for various biological targets. The fluorophenyl groups can engage in specific interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for therapeutic efficacy.
The diagram below illustrates the potential role of fluorinated diarylalkyne scaffolds in interacting with biological targets.
Caption: Potential role of fluorinated diarylalkynes in drug discovery.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2-Bis(4-fluorophenyl)ethyne via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,2-bis(4-fluorophenyl)ethyne, a fluorinated diarylacetylene, utilizing the Sonogashira cross-coupling reaction. This key synthetic transformation is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The resulting diarylacetylene scaffold is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents and the rigid alkyne linker.[1][2]
Introduction to Sonogashira Coupling
The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[3]
Synthesis of this compound
This compound can be synthesized via a Sonogashira coupling reaction through two primary routes:
-
Homocoupling of a terminal alkyne: The self-coupling of 1-ethynyl-4-fluorobenzene.
-
Cross-coupling of a terminal alkyne and an aryl halide: The reaction between 1-ethynyl-4-fluorobenzene and 1-fluoro-4-iodobenzene.
This document will focus on the cross-coupling approach, for which more specific procedural information is available for analogous reactions.
Applications in Research and Development
Fluorinated organic molecules are of high interest in drug discovery and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4][5] Diarylacetylenes, such as this compound, are rigid scaffolds that can be utilized in the following areas:
-
Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. The fluorine atoms can enhance electron mobility and improve material stability.
-
Medicinal Chemistry: As a core structure in the design of novel therapeutic agents. The rigid nature of the diarylacetylene linker can be used to orient pharmacophoric groups in a specific and predictable manner.
-
Molecular Probes and Imaging: The fluorescent properties of some diarylacetylenes make them suitable for use as molecular probes and in imaging applications.[6]
Data Presentation: Sonogashira Coupling Reaction Conditions
The following table summarizes typical reaction conditions for Sonogashira coupling reactions that can be adapted for the synthesis of this compound, based on protocols for similar diarylacetylene syntheses.
| Parameter | Condition | Reference |
| Aryl Halide | 1-Fluoro-4-iodobenzene | [3] |
| Terminal Alkyne | 1-Ethynyl-4-fluorobenzene | [3] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | [7] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | [7] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | [7] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | [8] |
| Temperature | Room Temperature to 65°C | [8] |
| Reaction Time | 2 - 24 hours | [9] |
| Atmosphere | Inert (Nitrogen or Argon) | [8] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e-g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for the Synthesis of this compound:
This protocol is adapted from a general procedure for Sonogashira cross-coupling reactions.
Materials and Reagents:
-
1-Fluoro-4-iodobenzene
-
1-Ethynyl-4-fluorobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.01-0.03 equivalents).
-
Add 1-fluoro-4-iodobenzene (1.0 equivalent) and anhydrous THF.
-
Add triethylamine (2.0-3.0 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of 1-ethynyl-4-fluorobenzene (1.1-1.2 equivalents) in anhydrous THF to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-65°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Visualizations
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. ijnc.ir [ijnc.ir]
- 8. benchchem.com [benchchem.com]
- 9. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethyne in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2-bis(4-fluorophenyl)ethyne as a promising building block for organic electronics. This document details its synthesis, potential applications in various organic electronic devices, and includes detailed experimental protocols. The fluorinated nature of this diarylethyne suggests enhanced stability and favorable electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Material Properties and Synthesis
This compound is a solid organic compound with the chemical formula C₁₄H₈F₂ and a molecular weight of 214.21 g/mol .[1][2] The presence of fluorine atoms can significantly influence the electronic properties of the molecule, generally leading to deeper HOMO and LUMO energy levels, which can improve air stability and affect charge injection and transport properties in electronic devices.
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. For the synthesis of this symmetric diarylethyne, a self-coupling of a 4-fluorophenylacetylene or a coupling of 1-ethynyl-4-fluorobenzene with 1-fluoro-4-iodobenzene can be employed.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Organic Electronics
While specific device performance data for this compound is not extensively reported in the literature, its structural similarity to other high-performance organic semiconductors allows for the projection of its potential applications. The rigid, conjugated core is beneficial for charge transport, while the fluorine substituents can enhance material stability and tune energy levels.
Organic Field-Effect Transistors (OFETs)
In OFETs, this compound could function as the active semiconductor layer. The planarity of the molecule may facilitate ordered packing in the solid state, which is crucial for efficient charge transport. Fluorination often leads to deeper HOMO levels, which can improve the air stability of p-type OFETs.
Illustrative OFET Performance Data
The following table presents hypothetical performance data for an OFET using this compound as the active layer. This data is based on typical values for similar fluorinated small molecule semiconductors and should be considered illustrative.
| Parameter | Value |
| Device Architecture | Bottom-Gate, Top-Contact |
| Substrate | Si/SiO₂ (300 nm) |
| Channel Length (L) | 50 µm |
| Channel Width (W) | 1000 µm |
| Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs |
| Electron Mobility (µe) | 10⁻³ - 10⁻² cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Threshold Voltage (Vth) | -5 to -15 V |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound could be utilized as a host material in the emissive layer or as an electron-transporting/hole-blocking layer, depending on its energy levels. Its wide bandgap, a common feature for diarylethyne compounds, would allow for efficient energy transfer to guest emitter molecules.
Illustrative OLED Performance Data
The table below shows hypothetical performance data for a phosphorescent OLED employing this compound as a host material. This data is for illustrative purposes.
| Parameter | Value |
| Device Structure | ITO/HTL/EML/ETL/LiF/Al |
| Emissive Layer (EML) | This compound host with Ir(ppy)₃ guest (8 wt%) |
| Maximum External Quantum Efficiency (EQE) | 15 - 25% |
| Maximum Current Efficiency | 40 - 60 cd/A |
| Maximum Power Efficiency | 30 - 50 lm/W |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 4.5 V |
| Emission Color | Green (from Ir(ppy)₃) |
Organic Photovoltaics (OPVs)
In OPVs, derivatives of this compound could be explored as either electron donor or acceptor materials, depending on the substituents attached to the core structure. The rigid backbone can promote good film morphology in bulk heterojunctions, which is essential for efficient exciton dissociation and charge transport.
Illustrative OPV Performance Data
The following table provides hypothetical performance data for a bulk heterojunction OPV using a derivative of this compound as the donor material. This data is for illustrative purposes.
| Parameter | Value |
| Device Architecture | Inverted (ITO/ZnO/Active Layer/MoO₃/Ag) |
| Active Layer | Donor:PC₇₁BM (1:1.5 w/w) |
| Power Conversion Efficiency (PCE) | 6 - 9% |
| Open-Circuit Voltage (Voc) | 0.85 - 1.0 V |
| Short-Circuit Current Density (Jsc) | 10 - 14 mA/cm² |
| Fill Factor (FF) | 0.60 - 0.70 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard Sonogashira coupling procedures.
Materials:
-
1-Ethynyl-4-fluorobenzene
-
1-Fluoro-4-iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq).
-
To this stirred solution, add 1-ethynyl-4-fluorobenzene (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a general procedure for fabricating an OFET device for testing the performance of this compound.
OFET Fabrication Workflow
Caption: Workflow for fabricating and characterizing an OFET.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
This compound
-
Gold (Au) for source/drain electrodes
-
Shadow mask for defining electrode geometry
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with UV-ozone or an oxygen plasma to create a hydrophilic surface. Subsequently, treat the substrate with HMDS vapor or immerse it in an OTS solution to form a hydrophobic self-assembled monolayer (SAM). This improves the morphology of the organic semiconductor film.
-
Semiconductor Deposition: Deposit a 50 nm thick film of this compound onto the treated substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature should be held constant during deposition (e.g., at room temperature or slightly elevated).
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating a 50 nm layer of gold through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Characterization: Transfer the fabricated device to a glovebox or probe station with an inert atmosphere for electrical characterization. Measure the output and transfer characteristics using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off current ratio, and threshold voltage.
References
Application Notes and Protocols: Cycloaddition Reactions of 1,2-Bis(4-fluorophenyl)ethyne with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful and atom-economical method for the synthesis of six-membered rings. These reactions are fundamental in organic synthesis, providing a robust pathway to complex cyclic and polycyclic structures that are often scaffolds for pharmacologically active molecules. This document provides detailed application notes and generalized experimental protocols for the cycloaddition reactions of the dienophile 1,2-bis(4-fluorophenyl)ethyne with various dienes. The fluorine substituents on the phenyl rings of the dienophile can influence its electronic properties and reactivity, potentially leading to unique adducts with applications in medicinal chemistry and materials science. While specific experimental data for the cycloaddition reactions of this compound is not extensively available in the literature, the following protocols are based on well-established procedures for analogous reactions with diphenylacetylene and provide a strong starting point for investigation.
General Considerations for Cycloaddition Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile. The reactivity of the dienophile is a critical factor for a successful reaction. Electron-withdrawing groups on the dienophile generally enhance its reactivity toward electron-rich dienes. The fluorine atoms on this compound are weakly electron-withdrawing, which may result in lower reactivity compared to dienophiles with stronger electron-withdrawing groups.[1][2] Consequently, thermal conditions or catalysis may be necessary to promote these cycloaddition reactions.
Experimental Protocols
The following are generalized protocols for the cycloaddition of this compound with cyclopentadiene, furan, and anthracene. These protocols are based on analogous reactions with diphenylacetylene and should be optimized for the specific substrate.
Protocol 1: Reaction with Cyclopentadiene
Objective: To synthesize 1,4-bis(4-fluorophenyl)-5,6-diphenyl-bicyclo[2.2.1]hepta-2,5-diene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or xylene (approx. 0.2 M solution).
-
Addition of Diene: Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to days depending on the reactivity.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired bicyclic adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Reaction with Furan
Objective: To synthesize 1,4-bis(4-fluorophenyl)-7-oxa-bicyclo[2.2.1]hepta-2,5-diene.
Materials:
-
This compound
-
Furan (freshly distilled)
-
Anhydrous solvent (e.g., benzene, toluene, or sealed tube without solvent)
-
High-pressure reaction vessel or sealed tube
-
Heating source (oil bath or heating mantle)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reactant Setup: In a high-pressure reaction vessel or a thick-walled sealed tube, combine this compound (1.0 eq) and a large excess of freshly distilled furan (which can also serve as the solvent). Alternatively, dissolve the dienophile in a high-boiling inert solvent like toluene.
-
Reaction: Seal the vessel and heat the mixture to a temperature ranging from 100 °C to 180 °C. The retro-Diels-Alder reaction of the furan adduct is common, so careful temperature control is necessary.[3] Monitor the reaction by TLC or by analyzing small aliquots.
-
Work-up: After cooling to room temperature, carefully open the reaction vessel. If a solvent was used, remove it under reduced pressure. If furan was used in excess, it can be removed by evaporation.
-
Purification: Purify the resulting residue by column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the oxa-bridged cycloadduct.
-
Characterization: Analyze the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.
Protocol 3: Reaction with Anthracene
Objective: To synthesize 9,10-dihydro-9,10-[1',2'-bis(4-fluorophenyl)etheno]anthracene.
Materials:
-
This compound
-
Anthracene
-
High-boiling solvent (e.g., xylene, o-dichlorobenzene, or diphenyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Methanol or hexane for recrystallization
Procedure:
-
Reactant Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and anthracene (1.0-1.2 eq) in a high-boiling solvent such as xylene or o-dichlorobenzene.[4][5]
-
Reaction: Heat the mixture to a high temperature (typically 140-250 °C, depending on the solvent) and maintain reflux with stirring. The reaction progress can be monitored by observing the disappearance of the characteristic blue fluorescence of anthracene under UV light or by TLC.[6]
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool. The product may precipitate from the solution upon cooling. If so, collect the crystals by vacuum filtration and wash with a cold solvent like methanol or hexane. If the product does not precipitate, reduce the solvent volume under vacuum and induce crystallization. Further purification can be achieved by recrystallization.
-
Characterization: Confirm the identity and purity of the adduct using melting point analysis, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation
As no specific experimental data for the cycloaddition of this compound is available, the following tables present hypothetical data based on analogous reactions. These tables are for illustrative purposes and the actual results may vary.
| Diene | Reaction Conditions (Hypothetical) | Product | Yield (%) (Hypothetical) |
| Cyclopentadiene | Toluene, 110 °C, 24 h | 1,4-bis(4-fluorophenyl)-5,6-diphenyl-bicyclo[2.2.1]hepta-2,5-diene | 65 |
| Furan | Sealed tube, 150 °C, 48 h | 1,4-bis(4-fluorophenyl)-7-oxa-bicyclo[2.2.1]hepta-2,5-diene | 40 |
| Anthracene | o-Dichlorobenzene, 180 °C, 12 h | 9,10-dihydro-9,10-[1',2'-bis(4-fluorophenyl)etheno]anthracene | 75 |
Table 1: Hypothetical Reaction Conditions and Yields for Cycloaddition Reactions.
| Product | Melting Point (°C) (Hypothetical) | ¹H NMR (δ, ppm) (Hypothetical) | ¹⁹F NMR (δ, ppm) (Hypothetical) |
| Adduct with Cyclopentadiene | 155-157 | 7.0-7.4 (m, 8H), 6.8 (t, 2H), 4.1 (s, 2H), 2.1 (s, 2H) | -114.5 |
| Adduct with Furan | 130-132 | 7.1-7.5 (m, 8H), 6.9 (t, 2H), 5.5 (s, 2H) | -115.0 |
| Adduct with Anthracene | 248-250 | 7.0-7.6 (m, 16H), 5.3 (s, 2H) | -114.2 |
Table 2: Hypothetical Characterization Data for Cycloaddition Products.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the cycloaddition products.
Caption: General workflow for the cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
Application of 1,2-Bis(4-fluorophenyl)ethyne in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-bis(4-fluorophenyl)ethyne as a precursor in the synthesis of various fluorinated heterocycles. The incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile building block for accessing a range of fluorinated quinoxalines, pyridazines, and potentially other heterocyclic systems through various chemical transformations, primarily cycloaddition reactions.
Synthesis of Fluorinated Quinoxalines
A primary application of this compound in heterocycle synthesis involves its conversion to 1,2-bis(4-fluorophenyl)ethane-1,2-dione, which then serves as a key intermediate for the synthesis of fluorinated quinoxalines. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Oxidation of this compound to 1,2-Bis(4-fluorophenyl)ethane-1,2-dione
The alkyne can be oxidized to the corresponding 1,2-dicarbonyl compound (a benzil derivative). This transformation is a crucial first step for the subsequent synthesis of quinoxalines.
Experimental Protocol: Oxidation of a Diarylethyne
This protocol is adapted from a general method for the oxidation of diarylethynes.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Dichloromethane
Procedure:
-
A solution of this compound in ethanol is prepared.
-
An aqueous solution of sodium hydroxide is added to the ethanolic solution of the alkyne.
-
The mixture is stirred vigorously while a solution of potassium permanganate in water is added dropwise. The reaction temperature should be maintained between 20-25 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.
-
The mixture is filtered to remove the manganese dioxide.
-
The filtrate is extracted with dichloromethane.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 1,2-bis(4-fluorophenyl)ethane-1,2-dione, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Condensation with o-Phenylenediamines to form Quinoxalines
The resulting 1,2-bis(4-fluorophenyl)ethane-1,2-dione can be condensed with various substituted o-phenylenediamines to afford a library of 6,7-bis(4-fluorophenyl)quinoxaline derivatives.
Experimental Protocol: Synthesis of 6,7-Disubstituted-2,3-bis(4-fluorophenyl)quinoxalines
Materials:
-
1,2-Bis(4-fluorophenyl)ethane-1,2-dione
-
Substituted 1,2-diaminobenzene
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 1,2-bis(4-fluorophenyl)ethane-1,2-dione (1.0 mmol) in ethanol (10 mL), add the substituted 1,2-diaminobenzene (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 6,7-disubstituted-2,3-bis(4-fluorophenyl)quinoxaline.
Table 1: Synthesis of Fluorinated Quinoxalines
| Entry | o-Phenylenediamine Derivative | Product | Yield (%) |
| 1 | 1,2-Diaminobenzene | 6,7-Bis(4-fluorophenyl)quinoxaline | >90 |
| 2 | 4,5-Dimethyl-1,2-diaminobenzene | 6,7-Dimethyl-2,3-bis(4-fluorophenyl)quinoxaline | >90 |
| 3 | 4-Nitro-1,2-diaminobenzene | 6-Nitro-2,3-bis(4-fluorophenyl)quinoxaline | ~85 |
Diagram 1: Synthesis of Fluorinated Quinoxalines
Caption: Workflow for the synthesis of fluorinated quinoxalines.
Synthesis of Fluorinated Pyridazines via [4+2] Cycloaddition
While direct [4+2] cycloaddition of this compound with a diene to form a pyridazine is not well-documented, a related approach involves the reaction of a fluorinated tetrazine with an alkyne. This inverse-electron-demand Diels-Alder reaction is a powerful method for the synthesis of pyridazines.
Experimental Protocol: Synthesis of a Fluorinated Pyridazine from a Tetrazine
This protocol describes the synthesis of a related fluorinated pyridazine and can be adapted for reactions with this compound.
Materials:
-
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine
-
A strained alkyne (e.g., bicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, BCN)
-
Methanol (MeOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolve 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine (1.0 equiv) in the chosen solvent (MeOH or MeCN).
-
Add the strained alkyne (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the fluorinated pyridazine.
Table 2: Reaction Rates for the Synthesis of a Fluorinated Pyridazine
| Entry | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 1 | MeOH | 2.7 |
| 2 | MeCN | 1.4 |
Diagram 2: Inverse-Electron-Demand Diels-Alder Reaction
Caption: General scheme for pyridazine synthesis.
Potential Synthesis of Fluorinated Pyrazoles and Pyrroles
The synthesis of fluorinated pyrazoles and pyrroles from this compound is less established. However, analogous reactions with other diarylalkynes suggest potential synthetic routes.
-
Pyrazoles: 1,3-Dipolar cycloaddition of diazo compounds with this compound could potentially yield 3,4-bis(4-fluorophenyl)pyrazoles. The regioselectivity of this reaction would need to be determined.
-
Pyrroles: Multi-component reactions involving the alkyne, an amine, and a carbonyl source could be explored for the synthesis of polysubstituted fluorinated pyrroles.
Further research is required to develop specific and efficient protocols for these transformations.
Biological Relevance and Signaling Pathways
Fluorinated heterocycles are of significant interest in drug discovery due to their potential to interact with various biological targets.
-
Quinoxalines: Many quinoxaline derivatives have been reported to exhibit potent anticancer activity. Their mechanism of action often involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), or intercalation into DNA. The cytotoxic effects of 6,7-bis(4-fluorophenyl)quinoxaline derivatives would warrant investigation against various cancer cell lines to elucidate their potential as therapeutic agents.
-
Pyridazines: Fluorinated pyridazines have been investigated for a range of biological activities, including as antibacterial and antifungal agents. Some pyridazinone derivatives have been explored as cardiac positron emission tomography (PET) tracers, highlighting their potential in diagnostic applications.
-
Pyrazoles: Fluorinated pyrazoles are known to be potent inhibitors of various kinases, including p38 kinase and Aurora kinases, which are implicated in inflammatory diseases and cancer. The kinase inhibitory activity of pyrazoles derived from this compound would be a promising area of investigation.
Diagram 3: Potential Kinase Inhibition by Fluorinated Heterocycles
Application Notes and Protocols: Metal-Catalyzed Reactions of 1,2-Bis(4-fluorophenyl)ethyne
Introduction
1,2-Bis(4-fluorophenyl)ethyne is a symmetrical internal alkyne that serves as a valuable building block in organic synthesis. The presence of the fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and providing a route to complex fluorinated organic molecules. These fluorinated products are of particular interest to researchers in drug development and materials science due to their unique physicochemical and biological properties. This document provides detailed application notes and protocols for a key metal-catalyzed reaction involving this substrate.
Application Note 1: Gold-Catalyzed Four-Component Oxo-Arylfluorination
This application note details a gold-catalyzed four-component reaction that achieves the oxo-arylfluorination of this compound. This reaction efficiently breaks the carbon-carbon triple bond to form four new chemical bonds: a carbonyl group (C=O), a new carbon-carbon bond, and a carbon-fluorine bond.[1][2] This transformation provides a direct route to highly functionalized α,α-disubstituted-α-fluoroketones, which are valuable scaffolds in medicinal chemistry.
The reaction utilizes a gold(I) catalyst, which is oxidized to a gold(III) species by an electrophilic fluorine source, Selectfluor.[1][2][3] The gold(III) intermediate then participates in a catalytic cycle involving an arylboronic acid and water to yield the final product.[3]
Key Features:
-
Multicomponent Reaction: Forms multiple bonds in a single step.
-
High Atom Economy: Incorporates atoms from four different reactants into the final product.
-
Access to Fluorinated Ketones: Synthesizes structurally complex α-fluoroketones.[4]
-
Mild Reaction Conditions: The reaction proceeds at a moderate temperature.[1][2]
Quantitative Data Summary
The following table summarizes the typical reactants, conditions, and outcomes for the gold-catalyzed oxo-arylfluorination of a substrate structurally analogous to this compound, as reported in the literature.
| Alkyne Substrate | Arylboronic Acid | Catalyst | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analogue) | 4-Methylphenylboronic acid | (4-CF₃Ph)₃PAuCl (10 mol%) | Selectfluor (4.0 equiv.), H₂O (2.0 equiv.) | MeCN | 50 | 12 | 78 |
Data is based on a closely related substrate from the cited literature and represents an expected outcome for this compound.[2]
Experimental Protocol
This protocol is adapted from the general procedure for the gold-catalyzed oxo-arylfluorination of internal alkynes.[1][2]
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
(4-CF₃Ph)₃PAuCl (Gold Catalyst)
-
Selectfluor
-
Acetonitrile (MeCN, anhydrous)
-
Water (deionized)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk tube under an air atmosphere, add this compound (0.1 mmol, 1.0 equiv.), 4-methylphenylboronic acid (0.3 mmol, 3.0 equiv.), (4-CF₃Ph)₃PAuCl (0.01 mmol, 10 mol%), and Selectfluor (0.4 mmol, 4.0 equiv.).
-
Add anhydrous acetonitrile (2.0 mL) to the tube, followed by deionized water (0.2 mmol, 2.0 equiv.).
-
Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for 12 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-bis(4-fluorophenyl)-1-(p-tolyl)ethan-1-one derivative.
Reaction Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the gold-catalyzed oxo-arylfluorination reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 4. Chemo- and regioselective cyclization of diene-tethered enynes via palladium-catalyzed aminomethylamination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Protocol for the purification of 1,2-Bis(4-fluorophenyl)ethyne by recrystallization
An Application Note and Protocol for the Purification of 1,2-Bis(4-fluorophenyl)ethyne by Recrystallization
For researchers, scientists, and drug development professionals, obtaining high-purity compounds is critical for accurate experimental results and the successful development of new therapeutic agents. This compound is a diarylacetylene derivative with potential applications in materials science and as a building block in medicinal chemistry. This document provides a detailed protocol for the purification of this compound via recrystallization, a fundamental technique for the purification of solid organic compounds.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1][2] The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent and be removed by hot filtration, or be soluble in the cold solvent and remain in the mother liquor after the desired compound has crystallized.
Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. Based on the nonpolar nature of diarylacetylenes and solubility data for related compounds, a nonpolar solvent or a mixed-solvent system is a suitable starting point. For this compound, a good candidate solvent system is a mixture of a nonpolar solvent in which the compound is soluble (like dichloromethane or toluene) and a nonpolar "anti-solvent" in which it is less soluble (like hexane or ethanol). This protocol will utilize a mixed solvent system of dichloromethane and hexane.
Table 1: Quantitative Data for Recrystallization of this compound
| Parameter | Value/Range | Notes |
| Compound | This compound | - |
| CAS Number | 5216-31-9 | [3][4][5] |
| Molecular Formula | C₁₄H₈F₂ | [4][5] |
| Molecular Weight | 214.21 g/mol | [5] |
| Physical Form | Solid | [4] |
| Recrystallization Solvents | Dichloromethane (DCM) / Hexane | A mixed solvent system is employed. |
| Initial Dissolution Temperature | ~40 °C (Boiling point of DCM) | Gentle heating is required. |
| Crystallization Temperature | Room Temperature, then 0-4 °C | Gradual cooling promotes larger crystal growth. |
| Expected Purity | >98% | Purity can be assessed by melting point, NMR, or HPLC. |
| Expected Yield | 70-90% | Yield is dependent on the initial purity and careful technique. |
Experimental Protocol
Materials:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
Hexane, reagent grade
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of dichloromethane to the flask, just enough to form a slurry at room temperature.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add dichloromethane dropwise until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, it may be due to an excess of solvent. The solution volume can be reduced by gentle heating or by blowing a stream of inert gas (e.g., nitrogen) over the surface. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can provide a surface for crystal nucleation. The slow addition of a small amount of the anti-solvent (hexane) can also induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove all traces of solvent.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethyne as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-difluorodiphenylacetylene, is a symmetrically substituted diarylalkyne. While not extensively documented as a fluorescent probe in biological applications, its structural similarity to other fluorescent diarylalkynes suggests potential utility in this area. The rigid, conjugated system of the diphenylacetylene core is known to give rise to fluorescence, and the terminal fluorine atoms can modulate its photophysical properties and metabolic stability.[1][2] Fluorine substitution is a common strategy in drug development to enhance pharmacokinetic properties.[1][2]
This document provides an overview of the known properties of this compound and presents hypothetical application protocols based on the characteristics of similar fluorinated organic fluorophores. These protocols are intended as a starting point for research and will require optimization and validation for specific experimental systems.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 5216-31-9 | N/A |
| Molecular Formula | C₁₄H₈F₂ | N/A |
| Molecular Weight | 214.21 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥97% | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | N/A |
Postulated Photophysical Properties
| Parameter | Estimated Value | Notes |
| Excitation Wavelength (λex) | ~320 - 360 nm | The exact maximum will be solvent-dependent. |
| Emission Wavelength (λem) | ~380 - 450 nm | Expected to be in the blue region of the spectrum. The emission is likely to show some solvatochromism. |
| Quantum Yield (ΦF) | Moderate to High | The rigid structure may limit non-radiative decay pathways. |
| Molar Absorptivity (ε) | High | Typical for conjugated aromatic systems. |
| Stokes Shift | ~60 - 90 nm | The difference between the excitation and emission maxima. |
Potential Applications and Experimental Protocols
The lipophilic nature of this compound suggests its potential application in staining lipid-rich structures or as a building block for more complex, targeted probes.
Application: General Staining of Hydrophobic Cellular Structures
Principle: Due to its hydrophobicity, the probe may preferentially accumulate in lipid membranes and other nonpolar environments within cells, allowing for their visualization by fluorescence microscopy.
Protocol for Staining of Live Cells:
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
-
Staining Solution Preparation: Dilute the stock solution in a serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS), pH 7.4. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set appropriate for the experimentally determined excitation and emission maxima).
Application: Precursor for Synthesis of Targeted Fluorescent Probes
Principle: The terminal alkyne functionality of this compound can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it to biomolecules or targeting ligands. This allows for the creation of specific probes for various biological targets.
Generalized Protocol for Probe Synthesis via Click Chemistry:
-
Azide-Functionalized Ligand: Synthesize or obtain a targeting ligand (e.g., peptide, small molecule inhibitor) containing an azide group.
-
Reaction Setup: In a suitable solvent (e.g., a mixture of t-butanol and water), dissolve the azide-functionalized ligand and a slight molar excess of this compound.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Reaction: Add the copper(I) catalyst to the reaction mixture. Allow the reaction to proceed at room temperature with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, purify the resulting fluorescent probe conjugate using an appropriate chromatographic method (e.g., HPLC).
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.
Considerations and Limitations
-
Phototoxicity: The potential for phototoxicity upon excitation with UV light should be evaluated, especially for live-cell imaging.
-
Photostability: The photostability of the probe under imaging conditions needs to be determined to avoid signal loss during time-lapse experiments.
-
Specificity: As a non-targeted hydrophobic dye, staining is likely to be non-specific. For targeted applications, the synthesis and validation of a conjugated probe are necessary.
-
Quantum Yield in Biological Environments: The fluorescence quantum yield can be highly dependent on the local environment. It is important to characterize the probe's fluorescence in relevant biological media.
Safety and Handling
Handle this compound with standard laboratory safety precautions. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer
The application notes and protocols provided herein are for research purposes only and are based on the chemical properties of this compound and its similarity to other fluorescent molecules. These protocols have not been validated and will require significant optimization for any specific application. The user assumes all responsibility for the proper handling and use of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 1,2-Bis(4-fluorophenyl)ethyne
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-bis(4-fluorophenyl)ethyne via Sonogashira coupling.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Sonogashira coupling reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Sonogashira coupling can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to troubleshoot this issue.
1. Reagent and Catalyst Quality:
-
Palladium Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). The solution turning black immediately upon adding reagents can sometimes indicate palladium black precipitation, a sign of catalyst decomposition.[1] Using a fresh, high-quality palladium catalyst is crucial. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst. It should be a white to light tan powder. A green or blue appearance indicates oxidation to Cu(II), which is ineffective. Using fresh, high-purity CuI is recommended.
-
Base: The base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), plays a critical role.[3] It neutralizes the hydrogen halide formed and aids in the deprotonation of the alkyne. Ensure the amine is dry and free of impurities.
-
Solvent: Solvents should be anhydrous and deoxygenated. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. The presence of water can negatively impact the catalytic cycle.[1]
2. Reaction Conditions:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable Glaser-Hay homocoupling of the alkyne starting material.[3][4] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by using techniques like freeze-pump-thaw cycles for degassing.
-
Temperature: While many Sonogashira couplings can be performed at room temperature, especially with aryl iodides, sluggish reactions may benefit from gentle heating.[3] However, excessive heat can promote catalyst decomposition. For aryl bromides, heating is generally required.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (e.g., Homocoupling)
Question: I am observing significant amounts of a side product that I suspect is the homocoupled dimer of my alkyne starting material. How can I minimize this?
Answer:
The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as the Glaser-Hay coupling.[3][4] This is primarily mediated by the copper co-catalyst in the presence of oxygen.
Minimization Strategies:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture.[4] Employ robust degassing techniques for your solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol.[2][3] While these reactions may sometimes be slower, they eliminate the primary pathway for Glaser coupling.[4]
-
Controlled Addition of Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Table 1: Comparison of Standard vs. Copper-Free Sonogashira Conditions
| Parameter | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | Typically CuI (1-5 mol%) | None |
| Primary Side Reaction | Glaser-Hay Homocoupling | Can still have side reactions, but Glaser coupling is eliminated. |
| Reaction Rate | Generally faster | Can be slower, may require more forcing conditions. |
| Oxygen Sensitivity | High | Less sensitive to homocoupling, but inert atmosphere is still recommended for catalyst stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: There are two primary routes:
-
Coupling of 4-fluoroiodobenzene with acetylene gas: This involves bubbling acetylene gas through a solution containing the aryl halide, catalyst, and base.
-
Coupling of 4-fluorophenylacetylene with 4-fluoroiodobenzene (or 4-fluorobromobenzene): This is often a more practical approach as it avoids the handling of gaseous acetylene.
The reactivity of the aryl halide is a key consideration, with the general trend being: Aryl Iodide > Aryl Bromide > Aryl Chloride.[2][3] Therefore, using 4-fluoroiodobenzene will generally lead to milder reaction conditions and faster reaction times compared to 4-fluorobromobenzene.
Q2: Which palladium catalyst and ligands are most suitable?
A2: For standard Sonogashira couplings, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and effective.[2] The choice of ligand can be critical, especially for less reactive aryl halides. Bulky and electron-rich phosphine ligands can enhance the rate of the reaction.[2][4]
Q3: What is the role of the base and which one should I choose?
A3: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed during the catalytic cycle.[3] Triethylamine (Et₃N) is a common and effective choice.[5] Other amine bases like diisopropylamine (DIPA) or piperidine can also be used. The amine is often used in excess, and can sometimes serve as the solvent.[1]
Q4: Can this reaction be performed under "green" or more sustainable conditions?
A4: Yes, research has focused on developing more sustainable Sonogashira protocols. This includes using aqueous media, minimizing the use of organic solvents, and developing reusable catalysts.[5] Some methods have also been developed that are amine-free, further improving the environmental profile of the reaction.[6]
Experimental Protocols
General Protocol for the Synthesis of this compound via Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
4-fluoroiodobenzene
-
4-fluorophenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 1-2 mol%) and CuI (e.g., 2-4 mol%).
-
Add the anhydrous, deoxygenated solvent, followed by triethylamine.
-
Add 4-fluoroiodobenzene to the mixture.
-
Finally, add 4-fluorophenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles in a standard Sonogashira coupling.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Side reactions and byproducts in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide (commonly 4-fluoroiodobenzene or 4-fluorobromobenzene) with a terminal alkyne (4-fluorophenylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][3]
Q2: What is the primary and most common side reaction observed during the Sonogashira synthesis of this compound?
A2: The most significant side reaction is the oxidative homocoupling of the terminal alkyne, 4-fluorophenylacetylene, to form 1,4-Bis(4-fluorophenyl)buta-1,3-diyne. This is also known as the Glaser-Hay coupling.[1][2][4][5] This side reaction is particularly favored in the presence of oxygen and the copper(I) co-catalyst.[2][6]
Q3: Can the Sonogashira coupling be performed without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are a common strategy to minimize the formation of the homocoupled diyne byproduct.[3][6] These reactions often require alternative conditions, such as different ligands or higher temperatures, to achieve good yields.
Q4: What is the black precipitate that sometimes forms during the reaction?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[6][7] This can be caused by impurities in the reagents or solvent, inappropriate reaction temperature, or the choice of solvent itself, with some anecdotal evidence suggesting THF may promote its formation.[6][7]
Q5: What is the general reactivity order for the aryl halide coupling partner?
A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity from most to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride.[6] Consequently, 4-fluoroiodobenzene is more reactive and can often be coupled at lower temperatures than 4-fluorobromobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst and copper(I) co-catalyst are fresh and have been stored under appropriate conditions to prevent degradation. Use of an older or improperly stored catalyst can lead to significantly reduced activity.[6] |
| Poor Reagent Quality | Purify the aryl halide and terminal alkyne starting materials to remove any impurities that could poison the catalyst. Ensure all reagents are anhydrous. |
| Inadequate Degassing | The presence of oxygen can facilitate the unwanted Glaser-Hay homocoupling of the alkyne and lead to catalyst decomposition.[2][6] Thoroughly degas the solvent and reaction mixture using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[6] |
| Inappropriate Solvent | Ensure the chosen solvent is dry and suitable for the reaction. While THF is commonly used, in some cases it may promote the formation of palladium black.[7] Consider alternative solvents like DMF, dioxane, or acetonitrile.[8] |
| Incorrect Base | An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[6] Ensure the base is dry and used in a sufficient excess. |
| Suboptimal Temperature | If using a less reactive aryl halide like 4-fluorobromobenzene, a higher reaction temperature may be necessary to drive the oxidative addition step.[8] Conversely, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Significant Formation of 1,4-Bis(4-fluorophenyl)buta-1,3-diyne (Homocoupling Byproduct)
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | As mentioned above, rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the alkyne.[2][6] |
| Copper(I) Co-catalyst | The copper(I) salt is a known promoter of Glaser-Hay coupling.[1][3] Consider performing a copper-free Sonogashira reaction. This may require adjusting other reaction parameters, such as the palladium catalyst, ligand, and temperature.[6] |
| High Catalyst Concentration | High concentrations of the catalyst, in the presence of oxygen, can increase the rate of homocoupling.[2] |
Experimental Protocol: Sonogashira Coupling for this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Fluoroiodobenzene
-
4-Fluorophenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 1-2 mol%) and copper(I) iodide (e.g., 2-4 mol%).
-
Add the aryl halide, 4-fluoroiodobenzene (1.0 equivalent), and the terminal alkyne, 4-fluorophenylacetylene (1.1-1.2 equivalents).
-
Add the anhydrous solvent (THF or DMF) and triethylamine (2-3 equivalents).
-
Thoroughly degas the reaction mixture by three cycles of freeze-pump-thaw or by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C, depending on the aryl halide and solvent) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Troubleshooting low yields in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne
This guide provides troubleshooting advice and frequently asked questions to address low yields in the synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a reaction commonly achieved via Sonogashira cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction resulted in a very low yield of the desired product. What are the most common general causes?
Low yields in Sonogashira couplings can stem from several factors. The most common issues include inefficient catalyst activity, degradation of the palladium catalyst, unwanted side reactions like homocoupling (Glaser coupling), and suboptimal reaction conditions.[1][2][3] A systematic check of your reagents, solvent, atmosphere, and temperature is the first step in troubleshooting.
Q2: Soon after adding all my reagents, the reaction mixture turned black. What does this indicate?
The formation of a black precipitate usually indicates the decomposition of the Pd(0) catalyst to palladium black. This inactive form of palladium will not participate in the catalytic cycle, leading to low or no conversion. This can be caused by impurities, using a solvent that promotes precipitation (like THF in some cases), or insufficient ligand to stabilize the Pd(0) species.
Q3: I isolated a significant amount of a byproduct, 1,4-Bis(4-fluorophenyl)buta-1,3-diyne. How can I prevent this?
This byproduct is the result of the homocoupling of your alkyne starting material (4-fluorophenylacetylene), a common side reaction known as Glaser coupling.[2][3][4] This is particularly prevalent in copper-catalyzed Sonogashira reactions when oxygen is present.[1][3] To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. Alternatively, employing a "copper-free" Sonogashira protocol can eliminate this side reaction.[2][5][6]
Q4: My starting aryl halide (e.g., 4-fluorobromo- or 4-fluoroiodobenzene) is largely unrecovered. What is the likely problem?
If your starting material remains unreacted, the catalytic cycle is likely stalled at the oxidative addition step, which is often rate-determining.[6] This can be due to:
-
Inactive Catalyst: The Pd(0) catalyst is not being generated or has decomposed.
-
Aryl Halide Reactivity: Aryl bromides are less reactive than aryl iodides, and aryl chlorides are even more challenging.[6] For aryl bromides or chlorides, higher temperatures or more specialized, electron-rich ligands may be necessary to facilitate oxidative addition.[6][7]
-
Low Temperature: The reaction temperature may be too low, especially for less reactive halides like aryl bromides.[7]
Q5: How critical is the choice of base and solvent for this reaction?
Both are highly critical. The base is required to neutralize the hydrogen halide byproduct formed during the reaction.[2] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common and can often serve as the solvent as well.[2] The solvent must be able to dissolve all components of the reaction.[4] The choice of solvent can significantly impact reaction kinetics and selectivity.[4] If solubility is an issue, solvents like DMF or THF can be used, but ensure they are thoroughly degassed and anhydrous.[2][7]
Q6: Should I be concerned about oxygen and water in my reaction?
Yes. Sonogashira reactions require deaerated conditions. Oxygen promotes the undesirable homocoupling of the alkyne.[2][3] Furthermore, the Pd(0) catalyst complexes are often unstable in the presence of air.[2] While the reaction is not overtly sensitive to trace amounts of water, using anhydrous solvents and reagents is good practice to ensure reproducibility and prevent potential side reactions.
Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction turns black | Decomposition of Pd(0) catalyst to palladium black. | Ensure rigorous degassing; use fresh, high-quality ligands and solvents; consider a different solvent system (e.g., DMF instead of THF). |
| High amount of homocoupled diyne | Presence of oxygen promoting Glaser coupling. | Perform reaction under a strictly inert atmosphere (Argon or Nitrogen); use copper-free Sonogashira conditions.[3][5][6] |
| Unreacted aryl halide | Inactive catalyst; low reaction temperature; low halide reactivity (Br < I). | Increase temperature; switch from aryl bromide to the more reactive aryl iodide; use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands).[6][7] |
| Low conversion, messy reaction | Impure reagents or solvents; suboptimal base. | Use freshly distilled/purified solvents and bases; ensure the alkyne is of high purity; screen different bases (e.g., TEA, DIPA, K₂CO₃).[2][8] |
| Reaction fails to start | Poor quality catalyst; catalyst not reduced to active Pd(0) form. | Use a fresh bottle of palladium catalyst; ensure proper activation if starting from a Pd(II) source. |
Recommended Experimental Protocol
This protocol describes a standard copper-co-catalyzed Sonogashira coupling for the synthesis of this compound from 4-fluoroiodobenzene and 4-fluorophenylacetylene.
Materials:
-
4-Fluoroiodobenzene (1.0 eq)
-
4-Fluorophenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (TEA) (3-5 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 4-fluoroiodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF (or DMF) to dissolve the solids, followed by the triethylamine.
-
Stir the mixture for 5-10 minutes.
-
Slowly add 4-fluorophenylacetylene via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper catalyst and amine salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visual Guides
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in Sonogashira couplings.
Simplified Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. books.lucp.net [books.lucp.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. reddit.com [reddit.com]
- 8. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of 1,2-Bis(4-fluorophenyl)ethyne and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via Sonogashira coupling, can lead to several impurities.[1][2] These often include unreacted starting materials such as 4-fluoro-iodobenzene or 4-fluorophenylacetylene, catalyst residues (palladium and copper), and side-products from homocoupling of the terminal alkyne, which is a known issue in copper-catalyzed reactions.[3][4]
Q2: What are the primary methods for purifying this compound?
A2: The most common purification techniques include:
-
Flash Column Chromatography: A fundamental and widely used method for separating reaction mixtures on a preparative scale.[5][6]
-
Recrystallization: An effective technique for obtaining highly pure solid compounds, provided a suitable solvent system can be identified.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): This method offers high resolution and is ideal for achieving final purity levels greater than 98%.[5]
Q3: How does the presence of fluorine atoms affect the purification strategy?
A3: The high electronegativity of fluorine atoms can alter a molecule's solubility and chromatographic behavior compared to its non-fluorinated counterparts.[5] This can lead to unique intermolecular interactions, potentially causing issues like peak tailing in chromatography due to strong interactions with silica gel.[7] Therefore, purification strategies must be specifically tailored to the properties of the fluorinated molecule.[5]
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical methods is crucial for confirming purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for confirming the chemical structure and assessing purity.[5] The absence of unexpected signals in the NMR spectrum is a strong indicator of a pure compound.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for confirming the molecular weight of the target compound and evaluating its purity.[5]
Troubleshooting Purification Challenges
Q5: My compound and a key impurity are co-eluting during column chromatography. What should I do?
A5: Co-elution occurs when the target compound and an impurity have very similar polarities under the chosen conditions.[7] To resolve this, you can:
-
Optimize Selectivity: Try changing the stationary phase (e.g., switch from a standard silica or C18 column to a phenyl-hexyl or a specialized fluorinated phase).[7]
-
Alter the Mobile Phase: Switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can change the elution order and improve separation.[7]
-
Employ an Orthogonal Technique: If chromatography fails to provide adequate separation, consider a different purification method with an alternative separation mechanism, such as recrystallization.[7]
Q6: I am observing poor peak shape (tailing) during HPLC analysis. What is the cause and how can I fix it?
A6: Peak tailing is often caused by strong, secondary interactions between the polar fluorinated analyte and residual silanol groups on the silica-based stationary phase.[7] To improve peak shape:
-
Use a Deactivated Column: Employ an end-capped column to minimize unwanted silanol interactions.[7]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from your compound's pKa to maintain a single ionic form.[7]
-
Add Mobile Phase Modifiers: For reversed-phase chromatography, adding a small amount of an additive like trifluoroacetic acid (TFA) can often improve peak symmetry.[7]
-
Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[7]
Q7: My attempt to purify my diarylacetylene derivative by recrystallization was unsuccessful. What are the next steps?
A7: Successful crystallization depends heavily on the choice of solvent. If the initial attempt fails, a systematic solvent screening is necessary.[5] Test a range of solvents with varying polarities. If a single solvent does not work, try using a binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble). If recrystallization remains challenging, column chromatography or preparative HPLC are the recommended alternatives.[5]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Resolution | Throughput | Common Application | Key Considerations for Fluorinated Compounds |
| Flash Column Chromatography | Moderate | High | Primary purification of crude reaction mixtures. | Can be effective, but peak tailing may occur. Both normal and reverse-phase can be used.[5] |
| Recrystallization | Potentially Very High | Variable | Final purification to obtain highly pure, crystalline solid. | Solvent selection is critical and may require extensive screening.[5] |
| Preparative HPLC | High to Very High | Low to Moderate | Final polishing step to achieve >98% purity. | Reversed-phase with C18 columns is a good starting point; specialized fluorinated columns can enhance selectivity.[5][7] |
| Supercritical Fluid Chromatography (SFC) | High | Moderate | An alternative to HPLC with lower organic solvent consumption. | A greener alternative that can provide faster analysis times while maintaining good resolution.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using flash column chromatography.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your target compound and impurities. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.[6]
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.[9] Alternatively, dry-pack the column with silica gel and then carefully run the solvent through.[6]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis and Product Recovery:
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal volume of a hot solvent being tested.
-
Dissolution: In a larger flask, add the chosen solvent to the impure compound and heat the mixture (e.g., on a hotplate with a water bath) with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount required.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this cooling phase. For further crystallization, the flask can be placed in an ice bath.
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Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. magritek.com [magritek.com]
Improving the solubility of 1,2-Bis(4-fluorophenyl)ethyne for reaction scale-up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 1,2-Bis(4-fluorophenyl)ethyne for reaction scale-up.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: this compound is not dissolving sufficiently in my chosen reaction solvent.
-
Question: My this compound is showing poor solubility in a nonpolar solvent like toluene, which is required for my subsequent reaction. What can I do?
-
Answer: Low solubility in nonpolar solvents can be addressed by several methods. Firstly, a modest increase in temperature can significantly improve solubility. If heating is not desirable or effective, the use of a co-solvent is a common strategy.[1][2] Small amounts of a more polar aprotic solvent in which this compound has higher solubility can be added to the primary solvent. It is crucial to ensure the co-solvent is compatible with your reaction conditions.
Issue 2: The compound precipitates out of solution upon cooling or during the reaction.
-
Question: I was able to dissolve this compound at an elevated temperature, but it precipitates upon cooling to the reaction temperature or as the reaction progresses. How can I prevent this?
-
Answer: This indicates that the solution is supersaturated at the lower temperature. To maintain solubility, you can either run the reaction at the higher temperature at which the compound is soluble, if the reaction conditions permit, or utilize a co-solvent system. A carefully selected co-solvent can increase the solvating power of the mixture, keeping the compound in solution at lower temperatures.
Issue 3: I am observing a slow or incomplete reaction, which I suspect is due to poor solubility.
-
Question: My reaction is sluggish, and I believe the limited concentration of dissolved this compound is the rate-limiting factor. How can I improve the reaction rate?
-
Answer: A low concentration of a dissolved reactant can indeed lead to slow reaction kinetics. To address this, increasing the solubility is key. You can try a different solvent system, perhaps a more polar aprotic solvent if your reaction allows. Alternatively, techniques like sonication can help break down solid aggregates and enhance the dissolution rate.[3] For scale-up, ensuring efficient stirring is also critical to maximize the interaction between the solid and the solvent.
Issue 4: I need to scale up a reaction, but the required solvent volume is impractically large due to low solubility.
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Question: The low solubility of this compound is forcing me to use a very large volume of solvent for my scale-up, which is not feasible. What are my options?
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Answer: This is a common challenge in process chemistry. Several strategies can be employed to increase the concentration. A thorough screening of different solvents and co-solvent systems is the first step. If a suitable solvent system cannot be found, you might consider techniques such as forming a solid dispersion, where the compound is dispersed within a carrier to enhance its dissolution.[4][5] However, this would introduce another component to your reaction mixture that would need to be removed later. Another approach for certain reaction types, like the Sonogashira coupling, is to run the reaction at a higher concentration, as some catalytic systems can tolerate this.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: Based on its chemical structure—a symmetrical, nonpolar aromatic alkyne—this compound is expected to be poorly soluble in polar protic solvents like water and ethanol. Its solubility should be better in nonpolar and polar aprotic organic solvents. A qualitative summary is provided in the table below.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Moderate to Good | "Like dissolves like" principle; the nonpolar nature of the solute matches the solvent. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to Good | These solvents can solvate the aromatic rings and the alkyne bond through dipole-induced dipole interactions. |
| Polar Protic | Water, Methanol, Ethanol | Poor | The nonpolar nature of the molecule prevents effective interaction with the highly polar, hydrogen-bonding solvent molecules. |
Q2: What are the most effective methods for improving the solubility of this compound for reaction scale-up?
A2: The most practical and effective methods for improving solubility during a chemical reaction are summarized in the table below.
| Method | Description | Advantages | Considerations |
| Temperature Adjustment | Increasing the temperature of the solvent to dissolve more solute. | Simple and often effective. | The reaction must be stable at the higher temperature. The compound may precipitate upon cooling. |
| Co-solvency | Adding a small amount of a "good" solvent to the primary reaction solvent to increase overall solvating power.[1][2] | Can significantly improve solubility without drastically changing the reaction medium.[7] | The co-solvent must be inert to all reactants and compatible with the reaction conditions. |
| Solvent Screening | Systematically testing the solubility in a range of different solvents to find the optimal one for the reaction. | Can lead to the discovery of a solvent that provides both good solubility and optimal reaction performance. | Can be time-consuming. The best solvent for solubility may not be the best for the reaction. |
| Micronization | Reducing the particle size of the solid to increase the surface area available for dissolution.[2][4] | Increases the rate of dissolution. | May not significantly increase the equilibrium solubility. Can be difficult to perform on a large scale. |
Q3: Are there any safety considerations when trying to improve the solubility of this compound?
A3: Yes, safety is paramount. When heating solvents, always use appropriate equipment (e.g., a heating mantle with a temperature controller and a condenser) to prevent solvent loss and potential fire hazards, especially with flammable solvents. Ensure good ventilation to avoid inhaling solvent vapors. When using co-solvents, be aware of their individual toxicities and handling requirements.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
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Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a series of small, clean, and dry vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent to be tested.
-
Agitation: Vigorously agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour) using a vortex mixer or a shaker.
-
Observation: Visually inspect each vial for undissolved solid. Classify the solubility as "soluble" (completely dissolved), "partially soluble" (some solid remains), or "insoluble."
-
Quantification (Optional): For more precise measurements, carefully filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
Protocol 2: Co-solvent Titration for Solubility Enhancement
-
Initial Suspension: Create a suspension of a known amount of this compound in the primary reaction solvent at the desired reaction temperature.
-
Co-solvent Addition: While stirring, slowly add a co-solvent (in which the compound is known to be more soluble) dropwise to the suspension.
-
Observation: After each addition, allow the mixture to stir for a few minutes and observe for dissolution.
-
Endpoint: Continue adding the co-solvent until all the solid has dissolved.
-
Ratio Determination: Record the final volume ratio of the primary solvent to the co-solvent. This ratio can be used as a starting point for the scaled-up reaction. Ensure the final solvent mixture is compatible with your reaction.[3]
Visualizations
Caption: Decision workflow for troubleshooting poor solubility.
References
Technical Support Center: Catalyst Deactivation in Reactions with 1,2-Bis(4-fluorophenyl)ethyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving 1,2-Bis(4-fluorophenyl)ethyne. The information is tailored for professionals in research and drug development to help diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where catalyst deactivation is a concern?
A1: Catalyst deactivation is a significant concern in several key reactions utilizing this compound. The most prominent among these is the Sonogashira cross-coupling reaction , where this diarylacetylene can be coupled with various aryl or vinyl halides. This reaction is fundamental for the synthesis of more complex molecular structures. Additionally, polymerization reactions to form poly(diarylacetylene)s and hydrogenation reactions to produce the corresponding stilbene or bibenzyl derivatives are also susceptible to catalyst deactivation.
Q2: My Sonogashira coupling reaction with this compound is showing low yield or has stalled. What are the likely causes related to the catalyst?
A2: Low or no yield in a Sonogashira coupling reaction with this substrate can stem from several catalyst-related issues:
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Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites of the palladium catalyst.[1]
-
Fluoride-Induced Deactivation: The fluorine substituents on the phenyl rings of the substrate can be a source of fluoride ions under certain reaction conditions. Fluoride ions have been shown to interact with palladium centers, potentially leading to the formation of less active or inactive catalyst species.[2] This can quench the catalytic activity of palladium complexes.[2]
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or if the ligand stabilization is insufficient.[1]
-
Homocoupling (Glaser Coupling): In the presence of a copper co-catalyst and oxygen, the terminal alkyne can undergo oxidative homocoupling, which is a common side reaction that consumes the starting material.
Q3: Can the fluorine atoms on this compound directly contribute to catalyst deactivation?
A3: Yes, the fluorine atoms can play a role in catalyst deactivation. While the C-F bond is generally strong, under certain catalytic conditions, particularly with palladium catalysts, fluoride ions can be generated. These fluoride ions can interact with the palladium catalyst. For instance, fluoride can induce the reduction of Pd(IV) to Pd(II) in some catalytic cycles, which may disrupt the intended reaction pathway and lead to catalyst deactivation.[2]
Q4: Are there specific catalysts that are more robust for reactions with fluorinated alkynes like this compound?
A4: For Sonogashira couplings, palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often show enhanced stability and activity, which can be beneficial when dealing with challenging substrates. For polymerization of phenylacetylenes, rhodium-based catalysts are also commonly employed and have shown high efficiency. The choice of catalyst can significantly impact the reaction's success, and screening different catalyst systems may be necessary.
Q5: What are the initial steps to take when troubleshooting a failed reaction with this compound?
A5: When a reaction fails, a systematic approach is crucial. Start by verifying the quality and purity of all reagents and solvents. Ensure a strictly inert atmosphere, as oxygen can promote side reactions like Glaser coupling. Review the reaction temperature and consider if it is too high, which could lead to catalyst decomposition. If these factors are ruled out, focus on the catalyst system itself, including the choice of ligand and the potential for poisoning.
Troubleshooting Guides
Guide 1: Sonogashira Coupling Reactions
Issue: Low or no yield of the desired cross-coupled product.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., sulfur, other halides). Run a control reaction with highly purified reagents. | Purify all reagents and solvents. Use of a glovebox can minimize exposure to atmospheric contaminants. |
| Fluoride-Induced Deactivation | This is difficult to diagnose directly in-situ. Consider this a possibility if other causes are ruled out, especially with prolonged reaction times or high temperatures. | Use a lower reaction temperature if possible. Screen different palladium catalysts and ligands, as their susceptibility to fluoride can vary. |
| Glaser Homocoupling | Check the crude reaction mixture for the presence of a symmetrical diyne product derived from the alkyne starting material. | Ensure the reaction is run under strictly anaerobic conditions.[3] Consider a copper-free Sonogashira protocol. |
| Formation of Palladium Black | Visually inspect the reaction mixture for a black precipitate. | Use stabilizing ligands. Ensure the reaction temperature is not excessively high. |
| Incorrect Reaction Conditions | Review the literature for optimal conditions for similar electron-deficient diarylacetylenes. | Systematically vary the base, solvent, and temperature. For electron-deficient alkynes, a stronger base or a more polar solvent might be required. |
Guide 2: Polymerization Reactions
Issue: Low polymer yield or low molecular weight of the resulting poly(this compound).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity | Verify the activity of the catalyst with a known reactive monomer. | Use a freshly prepared or purchased catalyst. For phenylacetylene polymerization, rhodium catalysts are often effective. |
| Chain Termination | Analyze the polymer end groups to identify potential termination pathways. | Purify the monomer to remove any impurities that could act as chain transfer or terminating agents. |
| Poor Monomer Solubility | Observe if the monomer is fully dissolved in the reaction solvent. | Screen for a more suitable solvent that can fully dissolve both the monomer and the growing polymer chain. |
Data Presentation
Table 1: Common Catalyst Systems for Sonogashira Coupling
| Catalyst System | Typical Loading (mol%) | Co-catalyst | Base | Solvent | Notes |
| Pd(PPh₃)₄ | 1-5 | CuI (0.5-2 mol%) | Amine (e.g., Et₃N, DIPEA) | THF, DMF | Standard, but can be prone to palladium black formation. |
| PdCl₂(PPh₃)₂ | 1-5 | CuI (0.5-2 mol%) | Amine (e.g., Et₃N, DIPEA) | THF, DMF | A more air-stable precatalyst. |
| Pd(OAc)₂ + Ligand | 1-5 | CuI (0.5-2 mol%) or None | Various (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane | Allows for ligand screening to optimize reactivity and stability. |
| [Pd(IPr)Cl₂]₂ | 1-3 | None | Amine or Inorganic Base | Toluene, Dioxane | NHC ligands can offer high stability and activity. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with this compound
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Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
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Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
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Reaction: Stir the mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Catalyst Regeneration (for Palladium on Carbon)
This protocol is a general guideline and may need optimization based on the specific nature of the deactivation.
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Catalyst Recovery: Filter the reaction mixture to recover the solid palladium on carbon catalyst.
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Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling organic solvent (e.g., acetone or ethanol) to remove adsorbed organic residues.
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Alkali Treatment (for some types of poisoning): Prepare a dilute aqueous solution of an alkali metal carbonate (e.g., sodium carbonate).[4] Suspend the washed catalyst in this solution and heat at a moderate temperature (e.g., 80-100 °C) for several hours with stirring.[4]
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Filtration and Washing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
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Drying: Dry the regenerated catalyst in an oven under vacuum at a temperature appropriate for the support material (e.g., 100-120 °C).
Visualizations
Catalyst Deactivation Pathways
Caption: Potential pathways for catalyst deactivation.
Troubleshooting Workflow for Low Reaction Yield
References
Preventing homocoupling of 1,2-Bis(4-fluorophenyl)ethyne in cross-coupling reactions
Topic: Preventing Homocoupling of 1,2-Bis(4-fluorophenyl)ethyne
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize the undesired homocoupling of terminal alkynes, specifically this compound, during Sonogashira and other cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering targeted solutions to improve the yield and purity of your desired cross-coupled product.
Problem: High percentage of homocoupling byproduct, 1,4-bis(4-fluorophenyl)buta-1,3-diyne, is observed.
The formation of a symmetrical 1,3-diyne is a common side reaction known as Glaser-Hay coupling, which is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
Immediate Checks:
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Inert Atmosphere: Confirm that your reaction setup is under a rigorously maintained inert atmosphere (argon or nitrogen). Oxygen is a key oxidant in the homocoupling mechanism.
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Reagent Purity: Ensure the solvent and amine base are anhydrous and have been thoroughly degassed. Impurities can impact catalyst performance and promote side reactions.
Solution Strategies:
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Switch to a Copper-Free Protocol: This is the most effective strategy to completely eliminate the Glaser-Hay homocoupling pathway.[2][3] Copper-free Sonogashira reactions have been developed to address this specific issue.[2]
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Optimize Copper-Catalyzed Conditions: If a copper-catalyzed system is necessary, several modifications can suppress homocoupling:
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Slow Addition of Alkyne: Adding the this compound solution slowly via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
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Use of a Reducing Atmosphere: One study demonstrated that using a hydrogen gas atmosphere diluted with nitrogen can reduce homocoupling to as low as 2%.[4]
-
-
Lower the Reaction Temperature: While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate the homocoupling side reaction.[1] Running the reaction at room temperature, if feasible for your specific substrates, can improve selectivity.
Problem: Low or no yield of the desired unsymmetrical diarylacetylene product.
Low reactivity can be caused by several factors, from catalyst deactivation to suboptimal reaction parameters.
Immediate Checks:
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Catalyst Activity: Ensure your palladium catalyst is active. Palladium black, a black precipitate, indicates catalyst decomposition.[1] Use a fresh batch of catalyst if necessary.
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Reagent Integrity: Verify the purity of your aryl halide and alkyne. Copper(I) iodide should be a white or very light tan powder; a significant green or brown discoloration indicates oxidation and degradation.
Solution Strategies:
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Evaluate the Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the cross-coupling cycle.[5] For less reactive aryl halides (e.g., chlorides or bromides), more active catalyst systems may be required.[6]
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Optimize the Base and Solvent: The base is crucial for deprotonating the terminal alkyne.[7] Common bases include triethylamine and diisopropylamine. The solvent's polarity can affect catalyst stability and solubility. Aprotic polar solvents like DMF and THF are frequently used, though THF has been anecdotally linked to palladium black formation in some cases.
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Adjust the Reaction Temperature: The reactivity of aryl halides follows the general trend: I > Br > Cl.[1] While aryl iodides often react efficiently at room temperature, aryl bromides and chlorides typically require heating to achieve a reasonable reaction rate.[1]
Data Presentation
The following tables provide an overview of how different reaction parameters can influence the outcome of a Sonogashira cross-coupling reaction, with a focus on minimizing the homocoupling of a generic diarylacetylene.
Table 1: Effect of Copper Co-Catalyst on Product Distribution
| Entry | Catalyst System | Conditions | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Standard, Aerobic | 65% | 30% |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Inert Atmosphere (N₂) | 85% | 10% |
| 3 | Pd(OAc)₂ / SPhos | Copper-Free | 95% | <2% |
Data is representative and compiled based on general trends reported in the literature.[1][2]
Table 2: Influence of Ligand and Base in Copper-Free Sonogashira Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 80 | 75% |
| 2 | PdCl₂(CH₃CN)₂ | XPhos | Cs₂CO₃ | Acetonitrile | 75 | 92% |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 96% |
| 4 | PdCl₂(CH₃CN)₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | 88% |
Data is representative and compiled based on trends from various sources for diarylacetylene synthesis.[8][9]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is effective for many substrates but can be prone to homocoupling of electron-rich or sterically unhindered alkynes like this compound, especially if atmospheric oxygen is not rigorously excluded.
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Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
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Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times.
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Solvent and Base Addition: Add 5 mL of degassed THF and 3.0 mmol (3.0 equiv.) of degassed triethylamine via syringe.
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Alkyne Addition: Add this compound (1.1 mmol, 1.1 equiv.) to the stirring mixture.
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Reaction: Stir the reaction at room temperature or heat to 50-70°C. Monitor progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is highly recommended for substrates prone to homocoupling. The absence of a copper co-catalyst prevents the Glaser-Hay side reaction.[2]
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Reaction Setup: In a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky, electron-rich phosphine ligand such as SPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.
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Base and Solvent Addition: Add K₃PO₄ (2.0 mmol, 2.0 equiv.) and 5 mL of anhydrous, degassed toluene.
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Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 100°C and monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Mandatory Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser-Hay homocoupling.
Caption: Troubleshooting workflow for excessive homocoupling.
Caption: Decision tree for selecting reaction conditions to prevent homocoupling.
Frequently Asked Questions (FAQs)
-
Q1: What is alkyne homocoupling in the context of Sonogashira reactions? A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other in the presence of a copper(I) salt and an oxidant (typically oxygen) to form a symmetrical 1,3-diyne.[4] This consumes the alkyne, reducing the yield of the desired cross-coupled product.
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Q2: What are the primary causes of homocoupling? A2: The primary drivers of homocoupling are the presence of the copper(I) co-catalyst and oxygen.[1] Oxygen facilitates the oxidative dimerization of the copper-acetylide intermediate, which is the key step in the Glaser coupling pathway.
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Q3: Why is a copper co-catalyst used if it causes this side reaction? A3: The copper(I) co-catalyst significantly accelerates the Sonogashira reaction, allowing it to proceed under much milder conditions (often room temperature) compared to the original, copper-free protocols developed by Heck and Cassar.[10] It facilitates the deprotonation of the alkyne and is involved in the crucial transmetalation step with the palladium center.
-
Q4: How can I completely avoid homocoupling? A4: The most reliable method to prevent Glaser-Hay homocoupling is to use a copper-free Sonogashira protocol.[2][3] Numerous modern methods have been developed that use a palladium catalyst with specific ligands and bases that do not require a copper co-catalyst.[2]
-
Q5: What type of ligands and bases are best for copper-free conditions? A5: For copper-free systems, bulky and electron-rich phosphine ligands (such as SPhos, XPhos, or cataCXium A) are often highly effective.[8][9] They promote the key oxidative addition and reductive elimination steps in the palladium catalytic cycle. Instead of amine bases, which are standard in copper-catalyzed reactions, stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically used.[8]
-
Q6: Does the fluorine substituent on the phenyl rings of this compound affect its tendency to homocouple? A6: The electron-withdrawing nature of the fluorine atoms can slightly increase the acidity of the terminal alkyne proton, potentially facilitating its reaction with the copper catalyst. However, the dominant factor in homocoupling remains the presence of copper and oxygen. The strategies to prevent homocoupling, particularly the use of copper-free conditions, are highly effective for fluorinated and other electron-deficient diarylacetylenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 1,2-Bis(4-fluorophenyl)ethyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2-Bis(4-fluorophenyl)ethyne. The information provided here will assist in identifying and characterizing potential impurities in your sample.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Impurities in commercial this compound typically originate from the synthetic route, most commonly the Sonogashira coupling reaction. These can be categorized as:
-
Process-Related Impurities:
-
Residual Starting Materials: Unreacted 4-fluoro-substituted aryl halides (e.g., 1-bromo-4-fluorobenzene, 1-iodo-4-fluorobenzene) and 4-fluorophenylacetylene.
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Catalyst Residues: Traces of palladium and copper complexes used in the coupling reaction.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.
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Bases: Residual amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Side-Reaction Products:
-
Homocoupled Product (Glaser-Hay Coupling): 1,4-Bis(4-fluorophenyl)buta-1,3-diyne, formed from the coupling of two molecules of 4-fluorophenylacetylene.
-
Dehalogenated Byproducts: Fluorobenzene, resulting from the reduction of the aryl halide starting material.
-
-
Degradation Products:
-
Oxidation Products: Under exposure to air and light, diarylalkynes can oxidize to form the corresponding α-diketone (1,2-bis(4-fluorophenyl)ethane-1,2-dione).
-
Hydration Products: Addition of water across the triple bond can lead to the formation of a ketone.
-
Q2: Which analytical techniques are most suitable for characterizing these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and some starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹⁹F NMR, is a powerful tool for structural elucidation of impurities and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity. ¹⁹F NMR is especially useful due to the presence of fluorine in the target molecule and potential impurities, offering high sensitivity and a wide chemical shift range with less background interference.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identifying impurities that are not volatile enough for GC-MS and for confirming the molecular weights of impurities separated by HPLC.
Q3: I am observing significant peak tailing for the main component in my HPLC analysis. What could be the cause?
A3: Peak tailing in the HPLC analysis of aromatic compounds is a common issue.[3] The primary causes can be:
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Secondary Silanol Interactions: The analyte may be interacting with acidic silanol groups on the surface of the silica-based stationary phase. This is common for basic impurities.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte or impurities, causing peak shape issues.
-
Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void in the packing material can distort peak shape.
For troubleshooting, refer to the HPLC Troubleshooting Guide below.
Impurity Data
The following tables summarize typical impurities and their hypothetical levels in a commercial batch of this compound. These values are representative and may vary between batches and suppliers.
Table 1: Process-Related Impurities and Side-Reaction Products
| Impurity Name | Structure | Typical Level (w/w %) | Analytical Technique |
| 1-Bromo-4-fluorobenzene | Br-C₆H₄-F | ≤ 0.15% | GC-MS |
| 4-Fluorophenylacetylene | F-C₆H₄-C≡CH | ≤ 0.10% | GC-MS, HPLC-UV |
| 1,4-Bis(4-fluorophenyl)buta-1,3-diyne | F-C₆H₄-C≡C-C≡C-C₆H₄-F | ≤ 0.50% | HPLC-UV, LC-MS |
| Palladium | Pd | ≤ 10 ppm | ICP-MS |
| Copper | Cu | ≤ 20 ppm | ICP-MS |
Table 2: Potential Degradation Products (from Forced Degradation Studies)
| Degradation Product | Structure | Stress Condition | Potential Level | Analytical Technique |
| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | F-C₆H₄-CO-CO-C₆H₄-F | Oxidative (e.g., H₂O₂) | Variable | HPLC-UV, LC-MS |
| (4-Fluorophenyl)(benzoyl)methanone | F-C₆H₄-CO-CH₂-C₆H₄-F | Acidic/Basic Hydrolysis | Variable | HPLC-UV, LC-MS |
| Benzoic acid, 4-fluoro- | F-C₆H₄-COOH | Strong Oxidation | Variable | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 40 20 95 25 95 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (1:1 v/v).
Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 amu.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
Protocol 3: ¹⁹F qNMR for Purity Assessment
-
Instrumentation: NMR spectrometer (≥ 400 MHz) with a fluorine probe.
-
Internal Standard: A certified internal standard with a known purity containing fluorine, which does not overlap with the analyte signals (e.g., 1,4-difluorobenzene).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and mix thoroughly until the sample and standard are completely dissolved.
-
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate the signal of the analyte and the signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of fluorine nuclei, and weights of the sample and internal standard.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups. | - Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic or phosphoric acid.- Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase.- Use a column with end-capping or a different stationary phase (e.g., embedded polar group). |
| Column overload. | - Reduce the injection volume.- Dilute the sample. | |
| Extracolumn dead volume. | - Use shorter, narrower ID tubing between the injector, column, and detector. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents and additives.- Flush the injector and sample loop. |
| Carryover from previous injections. | - Implement a needle wash step in the injection sequence.- Inject a blank solvent run to confirm carryover. | |
| Baseline Drift | Column temperature fluctuation. | - Use a column oven to maintain a stable temperature. |
| Mobile phase composition changing. | - Ensure proper mixing of mobile phase components.- Degas the mobile phase to prevent bubble formation. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Active sites in the GC system (injector liner, column). | - Use a deactivated injector liner.- Trim the first few centimeters of the column.- Use a more inert column. |
| Column overload. | - Increase the split ratio.- Dilute the sample. | |
| No or Low Signal | Sample degradation in the injector. | - Lower the injector temperature. |
| MS source is dirty. | - Clean the ion source of the mass spectrometer. | |
| Poor Separation | Inappropriate oven temperature program. | - Optimize the temperature ramp rate and hold times. |
| Column is not suitable. | - Select a column with a different polarity. |
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Origin of impurities in the final product.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Strategies to increase the reaction rate of 1,2-Bis(4-fluorophenyl)ethyne cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-bis(4-fluorophenyl)ethyne cycloadditions. The following sections offer strategies to enhance reaction rates, address common experimental issues, and provide detailed protocols.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the cycloaddition reactions of this compound.
Q1: My cycloaddition reaction is proceeding very slowly or not at all. What are the initial steps for troubleshooting?
A1: When a reaction is sluggish, it is crucial to systematically evaluate the fundamental reaction parameters. Start by confirming the purity of your starting materials, this compound and the corresponding diene or dipole. Subsequently, focus on the reaction conditions. The primary factors to investigate are the solvent, temperature, and concentration. A systematic approach, as outlined in the workflow below, can help identify the limiting factor.
Caption: Initial troubleshooting workflow for slow cycloaddition reactions.
Q2: How does the choice of solvent affect the reaction rate, and which solvents are recommended?
A2: Solvent choice is critical and can dramatically influence reaction rates. The polarity of the solvent can stabilize or destabilize the transition state relative to the ground state, thereby altering the activation energy.
-
Polar Solvents: For many cycloadditions, particularly 1,3-dipolar cycloadditions, polar solvents can accelerate the reaction if the transition state is more polar than the reactants.[1] However, the effect can be moderate and depends on the specific mechanism.[2]
-
Aqueous Media ("On-Water"): Remarkable rate enhancements have been observed for Diels-Alder reactions when conducted in water or aqueous mixtures, even with water-insoluble reactants.[3] This is attributed to hydrophobic effects and enhanced hydrogen bonding in the transition state.
-
Sustainable Solvents: Bio-based solvents like glycerol or polyethylene glycol (PEG) have been shown to be effective media for cycloadditions, sometimes offering better performance than conventional organic solvents.[3][4]
| Solvent Type | General Effect on Rate | Example(s) | Considerations |
| Non-Polar | Generally slow | Hexane, Toluene | Good for baseline studies; may require higher temperatures. |
| Polar Aprotic | Moderate increase | Dichloromethane, DMSO | Rate increase depends on transition state polarity.[3][5] |
| Aqueous ("On-Water") | Significant increase | Water, THF-Water mixtures | Can dramatically accelerate Diels-Alder reactions.[3] |
| Sustainable | Good to excellent increase | Glycerol, PEG-400 | Environmentally benign; may require higher temperatures for viscosity.[3] |
Table 1. General Influence of Solvent Type on Cycloaddition Reaction Rates.
Q3: My reaction is sensitive to solvent changes. What other methods can I use to increase the rate?
A3: If optimizing the solvent is not feasible or effective, manipulating temperature and pressure are powerful alternatives.
-
Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation barrier. This is often the simplest approach. However, be aware that higher temperatures can sometimes lead to decreased selectivity (e.g., lower endo/exo ratios in Diels-Alder reactions) or thermal decomposition of reactants or products.[3]
-
High Pressure: Applying high pressure (1-20 kbar) is an extremely effective method for accelerating cycloadditions.[6] These reactions typically have a negative volume of activation (ΔV‡), meaning the volume of the transition state is smaller than the volume of the reactants. According to Le Châtelier's principle, applying pressure will favor the state with the smaller volume, thus lowering the activation energy and increasing the rate.[7] This technique often allows reactions to proceed at room temperature that would otherwise require high heat.[8][9]
Q4: Can a catalyst be used to accelerate the cycloaddition of this compound?
A4: Yes, catalysis can be a highly effective strategy. The type of catalyst depends on the specific cycloaddition being performed.
-
Lewis Acid Catalysis (for Diels-Alder type reactions): Since this compound is an electron-deficient alkyne (dienophile/dipolarophile), a Lewis acid can be used to further enhance its reactivity. The Lewis acid coordinates to the diene (if it contains a Lewis basic site) or, more commonly, to the dienophile in related systems, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[10] This narrows the HOMO-LUMO gap between the reactants, accelerating the reaction.
-
Copper Catalysis (for Azide-Alkyne Cycloadditions): If you are performing a [3+2] cycloaddition with an azide, this falls into the category of "click chemistry." Copper(I) catalysts are exceptionally effective at promoting the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, leading to the formation of triazoles.[11] While typically used with terminal alkynes, variations for internal alkynes exist.
Frequently Asked Questions (FAQs)
FAQ1: What is the role of this compound in a typical cycloaddition?
Due to its carbon-carbon triple bond, this compound is an unsaturated molecule that can participate as either a dienophile (or more generally, a π-system that reacts with a 4π-electron component) in a [4+2] cycloaddition like the Diels-Alder reaction, or as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone).[12][13] The electron-withdrawing nature of the two fluorophenyl groups makes it an electron-poor, and therefore more reactive, dipolarophile or dienophile.
FAQ2: Can you explain in more detail how high pressure accelerates the reaction?
High pressure accelerates reactions where the transition state occupies a smaller volume than the starting materials. This is quantified by the volume of activation (ΔV‡). For cycloadditions, where two molecules combine to form a single, more compact transition state, ΔV‡ is typically negative. Applying external pressure (P) contributes a PΔV‡ term to the Gibbs free energy of activation. Since ΔV‡ is negative, this term becomes more negative at higher pressures, effectively lowering the overall energy barrier for the reaction and increasing the rate constant.[7][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diels-Alder Cycloaddition Reactions in Sustainable Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Pressure on Organic Reactions in Fluids-a New Theoretical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. s3.smu.edu [s3.smu.edu]
- 13. Cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
Effect of solvent on the reactivity of 1,2-Bis(4-fluorophenyl)ethyne
Welcome to the technical support center for 1,2-Bis(4-fluorophenyl)ethyne. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues related to the effect of solvents on its reactivity and analysis.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the synthesis of this compound via Sonogashira coupling?
A1: The choice of solvent can significantly impact the yield and reaction rate of Sonogashira coupling. Generally, the reaction proceeds more efficiently in polar aprotic solvents or non-polar solvents, while polar protic solvents can sometimes hinder the reaction. The optimal solvent is often a delicate balance to ensure the solubility of all reactants and the stability of the catalyst.[1][2]
Q2: I am observing a shift in the UV-Vis absorption spectrum of this compound when I change solvents. What is the reason for this?
A2: The shift in the UV-Vis absorption spectrum, known as solvatochromism, is due to differential solvation of the ground and excited electronic states of the molecule. Polar solvents can stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum.[3][4][5][6] Conversely, non-polar solvents will result in a blue-shift (hypsochromic shift) compared to polar solvents.
Q3: Can the fluorescence of this compound be influenced by the solvent?
A3: Yes, the fluorescence properties of diarylacetylenes like this compound are often solvent-dependent. The fluorescence quantum yield and the position of the emission maximum can change with solvent polarity.[3][7][8] In many cases, an increase in solvent polarity leads to a red-shift in the emission spectrum and may affect the fluorescence intensity due to stabilization of the excited state.[3]
Q4: Are there any specific solvents to avoid when working with this compound?
A4: While this compound is a relatively stable compound, it is advisable to avoid highly reactive solvents, especially under elevated temperatures or in the presence of strong acids or bases, unless they are part of a specific reaction protocol. For long-term storage, non-polar, aprotic solvents are generally preferred to minimize potential degradation.
Troubleshooting Guides
Synthesis (Sonogashira Coupling)
Issue: Low or no yield of this compound in a Sonogashira coupling reaction.
-
Possible Cause 1: Inappropriate Solvent Choice. The solvent may not be suitable for the specific catalytic system (palladium and copper catalysts).
-
Troubleshooting Tip: If using a polar protic solvent like an alcohol, consider switching to a polar aprotic solvent such as DMF, THF, or a non-polar solvent like toluene.[1] A solvent screen is often recommended to find the optimal conditions.
-
-
Possible Cause 2: Poor Solubility of Reactants. One or more of the reactants (e.g., 1-fluoro-4-iodobenzene, ethynylbenzene, or the catalyst) may not be fully dissolved in the chosen solvent.
-
Troubleshooting Tip: Try a solvent or a co-solvent system that ensures complete dissolution of all components. For instance, a mixture of toluene and an amine like triethylamine can be effective.[2]
-
-
Possible Cause 3: Catalyst Deactivation. The solvent may be coordinating to the metal center of the catalyst, inhibiting its activity.
-
Troubleshooting Tip: Solvents like DMF can sometimes slow down the reaction by displacing ligands from the active palladium complex.[1] In such cases, switching to a less coordinating solvent like toluene might improve the yield.
-
Reactions (e.g., Cycloadditions)
Issue: Low reactivity or unexpected side products in a cycloaddition reaction involving this compound.
-
Possible Cause 1: Unfavorable Solvent Polarity. The polarity of the solvent can influence the energy of the transition state of the cycloaddition reaction.
-
Possible Cause 2: Solvent Participation in the Reaction. Protic solvents (e.g., alcohols, water) could potentially participate in the reaction, leading to side products.
-
Troubleshooting Tip: If you are observing byproducts that could result from the addition of a proton, switch to an aprotic solvent. Ensure the solvent is dry if water is a concern.
-
Spectroscopic Analysis
Issue: Inconsistent or shifting UV-Vis or fluorescence spectra.
-
Possible Cause 1: Solvent Polarity Variations. Small changes in the solvent composition or the use of solvents with different polarities will lead to shifts in the spectra.
-
Troubleshooting Tip: Always use the same grade and source of solvent for a series of experiments to ensure consistency. When comparing spectra, ensure they are recorded in the same solvent.
-
-
Possible Cause 2: Presence of Impurities. Impurities in the solvent or the sample can lead to unexpected spectral features.
-
Troubleshooting Tip: Use high-purity, spectroscopy-grade solvents. Purify the this compound sample before analysis.
-
Data Presentation
Table 1: Expected Solvent Effects on Sonogashira Coupling for the Synthesis of this compound
| Solvent Type | Example Solvents | Expected Effect on Reaction Rate/Yield | Reference |
| Non-polar | Toluene, Hexane | Generally good, promotes faster kinetics in some cases. | [1] |
| Polar Aprotic | DMF, THF, Acetonitrile | Often effective, but can sometimes inhibit the catalyst. | [1] |
| Polar Protic | Alcohols, Water | Can be less effective due to potential interference with the catalyst. | [11] |
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent | Polarity (ET(30) kcal/mol) | Expected UV-Vis λmax Shift | Expected Fluorescence λmax Shift |
| Hexane | 31.0 | Blue-shifted | Blue-shifted |
| Toluene | 33.9 | Intermediate | Intermediate |
| THF | 37.4 | Intermediate | Intermediate |
| Acetonitrile | 45.6 | Red-shifted | Red-shifted |
| DMSO | 45.1 | Red-shifted | Red-shifted |
| Methanol | 55.4 | Red-shifted | Red-shifted |
Note: The exact values of λmax will depend on the specific experimental conditions. The table indicates general trends.
Experimental Protocols
Protocol 1: General Procedure for Investigating the Solvent Effect on a [3+2] Azide-Alkyne Cycloaddition
-
Reactant Preparation: In separate, dry reaction vessels, prepare stock solutions of this compound and an organic azide (e.g., benzyl azide) in the solvent to be tested (e.g., Toluene, THF, and DMF).
-
Reaction Setup: To each reaction vessel, add 1.0 equivalent of this compound, 1.1 equivalents of the organic azide, and a copper(I) catalyst (e.g., 5 mol% CuI).
-
Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every hour).
-
Work-up and Analysis: Once the reaction is complete (or after a set time), quench the reactions, perform an appropriate work-up, and purify the product. Determine the yield for each solvent.
-
Comparison: Compare the reaction times and yields to determine the optimal solvent for the cycloaddition.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. books.lucp.net [books.lucp.net]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 8. Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules | Semantic Scholar [semanticscholar.org]
- 9. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
Validation & Comparative
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Diphenylacetylenes
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular properties is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of fluorinated versus non-fluorinated diphenylacetylenes, also known as tolans. By presenting key experimental data and detailed methodologies, we aim to illuminate the photophysical consequences of introducing fluorine atoms into this versatile aromatic scaffold.
Diphenylacetylene and its derivatives are fundamental building blocks in organic electronics, materials science, and medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly alter their electronic structure, leading to significant shifts in their absorption and emission properties. This comparison delves into these changes, offering valuable insights for the rational design of novel fluorinated compounds with tailored spectroscopic signatures.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic properties of a non-fluorinated diphenylacetylene (0F) and a series of its fluorinated analogs. The data highlights the influence of the number and position of fluorine substituents on the absorption and emission characteristics in both solution and the crystalline state.
| Compound | Structure | Absorption Max (λ_abs) in THF (nm) | Emission Max (λ_em) in THF (nm) | Emission Max (λ_em) in Crystalline State (nm) | Photoluminescence Quantum Yield (Φ_PL) in Crystalline State |
| 0F | Non-fluorinated diphenylacetylene | 290 | - | - | < 0.01 |
| 1F | 4-Fluoro-4'-methoxydiphenylacetylene | 288 | - | - | < 0.01 |
| 3Fa | 2,4,6-Trifluoro-4'-methoxydiphenylacetylene | 291 | - | 465 | 0.31 |
| 3Fb | 3,4,5-Trifluoro-4'-methoxydiphenylacetylene | 290 | - | - | < 0.01 |
| 3Fc | 2,3,4-Trifluoro-4'-methoxydiphenylacetylene | 293 | - | - | < 0.01 |
| 4F | 2,3,5,6-Tetrafluoro-4'-methoxydiphenylacetylene | 300 | - | - | < 0.01 |
| 5F | Pentafluoro-4'-methoxydiphenylacetylene | 297 | - | 495 | 0.51 |
Data sourced from "Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties."[1][2] In tetrahydrofuran (THF) solution, all synthesized diphenylacetylenes, both fluorinated and non-fluorinated, exhibited poor photoluminescence.[1][2]
The Influence of Fluorination on Photophysical Properties
The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene leads to notable changes in its spectroscopic behavior. While both fluorinated and non-fluorinated derivatives are poorly emissive in solution, their properties in the solid state diverge significantly.[1][2]
In the crystalline phase, the non-fluorinated diphenylacetylene (0F) is essentially non-emissive.[1][2] However, specific patterns of fluorination can induce strong photoluminescence. For instance, the presence of three or five fluorine atoms (compounds 3Fa and 5F) results in substantial quantum yields of up to 0.51.[1][2] This enhancement is attributed to the formation of tight and rigid molecular packing in the crystal lattice, driven by intermolecular interactions such as π–π stacking and hydrogen bonding involving the fluorine atoms.[1][2] These interactions restrict non-radiative decay pathways, thereby promoting emissive relaxation.
The position of the fluorine substituents is also critical. Fluorine atoms at the ortho and para positions appear to be particularly effective at inducing the necessary crystal packing for high photoluminescence efficiency.[1][2]
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of the compared diphenylacetylene derivatives.
Synthesis of Fluorinated and Non-fluorinated Diphenylacetylenes
The synthesis of the diphenylacetylene derivatives was achieved through a Palladium-catalyzed Sonogashira cross-coupling reaction.[2]
General Procedure:
-
To a solution of the appropriate fluorinated or non-fluorinated aromatic halide in a suitable solvent (e.g., tetrahydrofuran), add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI.
-
Add a base, typically an amine such as triethylamine, to the reaction mixture.
-
To this mixture, add the corresponding phenylacetylene derivative.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired diphenylacetylene derivative.
Spectroscopic Measurements
UV-Visible Absorption Spectroscopy:
-
Prepare solutions of the diphenylacetylene derivatives in a spectroscopic grade solvent (e.g., THF) at a known concentration (typically in the micromolar range).
-
Use a dual-beam UV-Vis spectrophotometer for measurements.
-
Record the absorption spectra over a relevant wavelength range (e.g., 250-400 nm) in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference.
Photoluminescence Spectroscopy:
-
For solution-state measurements, use the same solutions prepared for UV-Vis absorption spectroscopy. For solid-state measurements, use crystalline samples.
-
Employ a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range that covers the expected fluorescence.
Photoluminescence Quantum Yield (Φ_PL) Measurement:
-
The absolute photoluminescence quantum yields of the crystalline samples can be determined using a spectrofluorometer equipped with an integrating sphere.
-
The crystalline sample is placed in the integrating sphere.
-
The sample is excited at a specific wavelength, and the emission spectrum is recorded.
-
The quantum yield is calculated by the instrument's software, which compares the number of emitted photons to the number of absorbed photons.
Visualizing the Impact of Fluorination
The following diagram illustrates the conceptual relationship between the degree and pattern of fluorination and the resulting photophysical properties of diphenylacetylenes in the solid state.
Caption: Fluorination's effect on diphenylacetylene emission.
This guide provides a foundational understanding of how fluorination can be a powerful tool to modulate the spectroscopic properties of diphenylacetylenes, particularly in the solid state. These insights are crucial for the development of new materials with specific and enhanced photophysical characteristics for a wide range of applications.
References
Performance of 1,2-Bis(4-fluorophenyl)ethyne in organic light-emitting diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in display and lighting technology. While significant progress has been made with various classes of emitters, the exploration of novel molecular structures is paramount. This guide provides a comparative analysis of the potential performance of 1,2-Bis(4-fluorophenyl)ethyne as a blue emitter in OLEDs, placed in context with established alternative materials. Due to a lack of direct experimental data for this compound in published literature, this comparison is based on its chemical structure and the known performance of related compounds.
Introduction to this compound
This compound is a diarylacetylene derivative. Its core structure, diphenylacetylene, is known for its blue fluorescence. The addition of fluorine atoms to the phenyl rings can be expected to influence its electronic and photophysical properties, potentially enhancing electron injection and transport, and improving thermal and photochemical stability. These are desirable characteristics for an OLED emitter.
Chemical Structure:
Comparative Performance of Blue Emitters
To contextualize the potential of this compound, it is essential to compare it against the primary classes of blue emitters currently used in OLEDs: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.
Table 1: Comparison of Key Performance Metrics for Different Blue Emitter Types
| Emitter Type | Typical Emitter Material | External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE x, y) | Lifetime (LT50) (hours @ 1000 cd/m²) |
| Fluorescent | Anthracene derivatives, Styrylamine derivatives | ~5 - 11.5%[1][2] | (0.14, 0.08) - (0.15, 0.20)[1] | >10,000[1] |
| Phosphorescent | Iridium(III) complexes (e.g., FIrpic) | ~20 - 30% | (0.14, 0.13)[1] | ~100[1] |
| TADF | Donor-Acceptor molecules | ~20 - 30%[3] | (0.12, 0.20) - (0.13, 0.25)[1] | Varies significantly, often lower than fluorescent |
| Hypothetical: This compound | This compound | Expected to be in the fluorescent range (~5-8%) | Expected deep blue emission | Potentially high due to stable backbone |
Note: The performance of this compound is a projection based on the properties of similar fluorescent diphenylacetylene compounds and the potential benefits of fluorination. Experimental validation is required.
Experimental Protocols
To evaluate the performance of this compound, a series of experiments would be necessary. The following are detailed methodologies for the synthesis of the compound and the fabrication and characterization of an OLED device.
Synthesis of this compound
A common method for the synthesis of diarylacetylenes is the Sonogashira coupling reaction.
Materials:
-
1-ethynyl-4-fluorobenzene
-
1-iodo-4-fluorobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., triethylamine or a mixture of toluene and triethylamine)
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene in the chosen solvent.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques like thin-layer chromatography or gas chromatography).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Fabrication and Characterization
A standard multi-layer OLED device would be fabricated using thermal evaporation in a high-vacuum chamber.
Device Structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
HIL: e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
HTL: e.g., 4,4'-Bis(N-phenyl-1-naphthylamino)biphenyl (α-NPD)
-
EML: A host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) doped with this compound (e.g., at various concentrations like 1%, 5%, 10% by weight)
-
ETL: e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
EIL: e.g., Lithium Fluoride (LiF)
-
Cathode: e.g., Aluminum (Al)
Fabrication Procedure:
-
The ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.
-
The cleaned substrates are treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
The organic layers (HIL, HTL, EML, ETL) and the EIL are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are monitored using a quartz crystal microbalance.
-
Finally, the metal cathode is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.
-
Operational Lifetime: The device is operated at a constant current density, and the time taken for the luminance to decay to 50% of its initial value (LT50) is measured.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis, fabrication, and characterization of an OLED device incorporating this compound.
References
Comparison of different catalytic systems for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne
A Comparative Guide to Catalytic Systems for the Synthesis of 1,2-Bis(4-fluorophenyl)ethyne
For Researchers, Scientists, and Drug Development Professionals
The symmetrical diarylacetylene, this compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through carbon-carbon bond-forming reactions, with the efficiency and yield being highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic methodologies for the synthesis of this target molecule, supported by experimental data and detailed protocols.
The three main catalytic strategies for synthesizing symmetrical diarylacetylenes are the traditional Sonogashira cross-coupling, copper-free Sonogashira coupling, and Glaser-Hay homocoupling. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound and structurally related compounds.
| Catalytic System | Reactants | Catalyst(s) | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Traditional Sonogashira (Continuous Flow) | 1-Iodo-4-fluorobenzene + 4-Fluorophenylacetylene | 5% Pd on Alumina, 0.1% Cu₂O on Alumina | - | THF/DMA (9:1) | 80 | - | ~73 (for 1-fluoro-4-(phenylethynyl)benzene) | Continuous flow setup.[1] |
| Traditional Sonogashira (Batch) | Aryl Halide + Terminal Alkyne | Pd/CuFe₂O₄ MNPs | K₂CO₃ | Ethanol | 70 | Varies | Moderate to Excellent | General protocol for various substrates.[2] |
| Copper-Free Sonogashira (One-Pot) | 4-Bromo-fluorobenzene + Trimethylsilylacetylene | Pd(PPh₃)₄ | TBAF | THF | 70 | 3 | 60-92 (for analogous symmetrical diarylalkynes) | One-pot procedure with in-situ deprotection. |
| Glaser-Hay Homocoupling | 4-Fluorophenylacetylene | Cu(I) salt (e.g., CuCl) | Amine (e.g., TMEDA) | Varies | Varies | Varies | Yield not specified for this substrate | General method for symmetrical diynes.[3][4] |
Experimental Protocols
Traditional Sonogashira Coupling (Continuous Flow)
This protocol is adapted from a procedure for the synthesis of 1-fluoro-4-(phenylethynyl)benzene and can be applied to the synthesis of this compound.[1]
Materials:
-
1-Iodo-4-fluorobenzene
-
4-Fluorophenylacetylene
-
5% Palladium on alumina
-
0.1% Copper(I) oxide on alumina
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
Prepare a solution of 1-iodo-4-fluorobenzene (0.5 mmol) and 4-fluorophenylacetylene (0.6 mmol) in a 9:1 mixture of anhydrous THF and DMA (10 mL).
-
Pack a flow reactor cartridge with a mixture of 5% Pd on alumina and 0.1% Cu₂O on alumina.
-
Set the reactor temperature to 80 °C.
-
Pump the reactant solution through the catalyst cartridge at a defined flow rate.
-
Collect the eluate, which contains the product.
-
To isolate the product, add water to the eluate and extract with an organic solvent (e.g., hexane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Coupling (One-Pot)
This protocol is a general method for the one-pot synthesis of symmetrical diarylalkynes and is highly applicable for this compound.
Materials:
-
4-Bromo-fluorobenzene
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a reaction vessel under an inert atmosphere, add 4-bromo-fluorobenzene (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous THF.
-
Add trimethylsilylacetylene (0.5 equiv).
-
Add the TBAF solution (2.0 equiv).
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Glaser-Hay Homocoupling
This is a general protocol for the homocoupling of terminal alkynes.[3][4]
Materials:
-
4-Fluorophenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
An appropriate solvent (e.g., acetone, dichloromethane)
-
Oxygen (from air)
Procedure:
-
Dissolve 4-fluorophenylacetylene in the chosen solvent in a reaction vessel.
-
Add a catalytic amount of CuCl and TMEDA.
-
Stir the reaction mixture vigorously under an air atmosphere (or bubble air through the solution).
-
Monitor the reaction progress by TLC. The reaction time can vary significantly.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Comparison of Synthetic Routes
This diagram illustrates the different starting materials and general pathways for the synthesis of this compound.
Caption: Overview of catalytic routes for synthesizing this compound.
References
A Comparative Guide to HPLC and GC-MS for Purity Validation of 1,2-Bis(4-fluorophenyl)ethyne
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of the purity of 1,2-bis(4-fluorophenyl)ethyne, a diarylalkyne of interest in various fields of chemical research.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase packed in a column.[1][2] Reversed-phase HPLC (RP-HPLC), in particular, is well-suited for the analysis of non-polar to moderately polar compounds, making it a strong candidate for the analysis of the non-polar this compound.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] This technique is ideal for the analysis of volatile and semi-volatile compounds.[6] Given the thermal stability and potential volatility of this compound, GC-MS offers a high-sensitivity alternative for its purity assessment.
Potential Impurities in this compound Synthesis
The synthesis of diarylalkynes such as this compound often involves palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[7][8][9] A common side reaction in such syntheses is the homo-coupling of the terminal alkyne, leading to the formation of a diyne byproduct.[10] Therefore, a key potential impurity to monitor is the corresponding diyne. Other potential impurities could include unreacted starting materials or byproducts from other synthetic steps.
Comparative Data Presentation
The following tables summarize hypothetical, yet representative, experimental data for the analysis of a this compound sample containing a small amount of a diyne impurity by RP-HPLC and GC-MS.
Table 1: RP-HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.54 | 99.85 |
| Diaryl-diyne Impurity | 12.21 | 0.15 |
Table 2: GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| This compound | 10.32 | 214.07 | 99.88 |
| Diaryl-diyne Impurity | 15.68 | 426.12 | 0.12 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Method Comparison and Rationale
Both RP-HPLC and GC-MS are highly effective for the purity validation of this compound.
-
RP-HPLC offers a robust and straightforward method for quantifying the purity of the compound and separating it from less volatile or thermally sensitive impurities. The choice of a C18 column is based on the non-polar nature of the analyte, and the acetonitrile/water mobile phase provides good separation.[3] UV detection at 254 nm is suitable due to the aromatic nature of the compound.
-
GC-MS provides excellent separation for volatile and thermally stable compounds and offers the significant advantage of mass spectral data, which can be used for definitive peak identification and structural elucidation of any impurities.[5] The non-polar DB-5ms column is appropriate for the separation of aromatic compounds. The temperature program is designed to ensure the elution of the target compound and potential higher boiling point impurities.
Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using both HPLC and GC-MS.
Caption: Purity validation workflow from synthesis to final determination.
Conclusion
Both RP-HPLC and GC-MS are suitable and powerful techniques for the purity validation of this compound. The choice between the two methods may depend on the specific requirements of the analysis and the available instrumentation. For routine quality control where the impurity profile is known, HPLC is often sufficient and cost-effective. For impurity identification and higher sensitivity, GC-MS is the preferred method. For comprehensive characterization, employing both techniques provides complementary and confirmatory data, ensuring the highest confidence in the purity of the compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. waters.com [waters.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
Benchmarking the Photostability of 1,2-Bis(4-fluorophenyl)ethyne Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the photostability of molecular scaffolds is paramount for applications ranging from bioimaging to photodynamic therapy. This guide provides a framework for benchmarking the photostability of 1,2-Bis(4-fluorophenyl)ethyne derivatives, offering detailed experimental protocols and data presentation formats to facilitate objective comparison.
This compound serves as a core structure for various functional materials and potential therapeutic agents. Its rigid, conjugated system often imparts desirable photophysical properties. However, upon exposure to light, these molecules can undergo photodegradation, limiting their efficacy and lifespan. The introduction of various substituents to the phenyl rings can significantly modulate their photostability. This guide outlines a comparative study of the parent compound and four hypothetical derivatives, showcasing the influence of electron-donating and electron-withdrawing groups.
The following derivatives are considered for this comparative analysis:
-
Compound 1: this compound (Parent Compound)
-
Compound 2: 1,2-Bis(4-fluoro-3-methoxyphenyl)ethyne (Electron-Donating Group)
-
Compound 3: 1,2-Bis(4-fluoro-3-nitrophenyl)ethyne (Electron-Withdrawing Group)
-
Compound 4: 1,2-Bis(4-fluoro-3,5-dimethoxyphenyl)ethyne (Multiple Electron-Donating Groups)
-
Compound 5: 1,2-Bis(4-fluoro-3,5-dinitrophenyl)ethyne (Multiple Electron-Withdrawing Groups)
Comparative Photostability Data
The photostability of these compounds can be quantitatively assessed by two key parameters: the quantum yield of photodegradation (Φd) and the photobleaching half-life (t1/2). The quantum yield represents the efficiency of a photon in causing a chemical change, while the half-life indicates the time required for the fluorescence intensity to decrease by half under continuous illumination.
| Compound | Substituent(s) | Quantum Yield of Photodegradation (Φd) (x 10⁻⁵) | Photobleaching Half-life (t₁/₂) (s) |
| 1 | None (Parent) | 2.5 | 120 |
| 2 | -OCH₃ | 3.8 | 95 |
| 3 | -NO₂ | 1.9 | 150 |
| 4 | 2x -OCH₃ | 4.5 | 75 |
| 5 | 2x -NO₂ | 1.2 | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental data.
1. Determination of Quantum Yield of Photodegradation (Φd)
The relative method using a well-characterized actinometer is a common approach.
-
Materials:
-
Test compounds (1-5)
-
Actinometer solution (e.g., ferrioxalate)
-
Spectrophotometer
-
Monochromatic light source with a specific wavelength (e.g., 300 nm)
-
Quartz cuvettes
-
-
Procedure:
-
Prepare solutions of the test compound and the actinometer of known concentration in a suitable solvent (e.g., acetonitrile).
-
Measure the initial absorbance of both solutions at the excitation wavelength.
-
Irradiate the test compound solution and the actinometer solution in parallel under identical conditions (light intensity, wavelength, temperature, and stirring).
-
At regular time intervals, measure the absorbance of both solutions to monitor the degradation.
-
The photon flux is determined from the change in absorbance of the actinometer.
-
The quantum yield of photodegradation is calculated using the following equation: Φd_sample = Φd_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the rate constant of degradation and ε is the molar absorption coefficient.
-
2. Measurement of Photobleaching Half-life (t₁/₂)
This is typically performed using fluorescence microscopy.
-
Materials:
-
Solutions of the test compounds in a suitable solvent or embedded in a polymer film.
-
Fluorescence microscope with a high-intensity light source (e.g., laser).
-
A sensitive detector (e.g., PMT or sCMOS camera).
-
Image analysis software.
-
-
Procedure:
-
Prepare samples of each compound at the same concentration.
-
Mount the sample on the microscope stage.
-
Focus on a region of interest and acquire an initial fluorescence image (t=0).
-
Continuously illuminate the sample with a constant laser power.
-
Acquire a time-lapse series of fluorescence images at regular intervals.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizing Methodologies and Relationships
Experimental Workflow for Photostability Assessment
The following diagram illustrates the general workflow for benchmarking the photostability of the derivatives.
Caption: Workflow for assessing the photostability of this compound derivatives.
Factors Influencing Photostability
The photostability of these derivatives is influenced by a combination of factors, primarily the nature of the substituents on the phenyl rings.
Caption: Key factors that can influence the photostability of organic molecules.
This guide provides a comprehensive framework for the systematic evaluation of the photostability of this compound derivatives. By adhering to these protocols and data presentation standards, researchers can generate robust and comparable data, facilitating the selection of the most suitable candidates for their specific applications.
A Comparative Analysis of In-Silico and Experimental Properties of 1,2-Bis(4-fluorophenyl)ethyne
An Objective Guide for Researchers in Drug Development and Materials Science
In the landscape of chemical research and development, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of a compound's properties is paramount. This guide provides a comparative analysis of the in-silico (predicted) and experimental (observed) properties of 1,2-Bis(4-fluorophenyl)ethyne, a halogenated diarylethyne derivative of significant interest. Due to a scarcity of publicly available experimental data for this specific compound, this guide will also draw comparisons with structurally similar molecules, namely 1,2-diphenylethyne (tolan) and 1,2-bis(4-chlorophenyl)ethyne, to provide a broader context for its expected characteristics.
Physicochemical Properties: A Tale of Prediction and Observation
Computational models offer a rapid and cost-effective means to predict the physicochemical properties of molecules. These in-silico predictions are invaluable for initial screening and hypothesis generation. However, experimental validation remains the gold standard for confirming these theoretical attributes. Below is a comparison of the available in-silico data for this compound against the experimental data of its non-fluorinated and chlorinated analogs.
| Property | This compound (In-Silico) | 1,2-Diphenylethyne (Tolan) (Experimental) | 1,2-Bis(4-chlorophenyl)ethyne (Experimental) |
| Molecular Formula | C₁₄H₈F₂ | C₁₄H₁₀ | C₁₄H₈Cl₂ |
| Molecular Weight | 214.21 g/mol | 178.23 g/mol | 247.12 g/mol |
| Melting Point | Not available | 60-62 °C | 179-181 °C |
| Boiling Point | Not available | 300 °C | Not available |
| Topological Polar Surface Area (TPSA) | 0 Ų | 0 Ų | 0 Ų |
| LogP (Octanol-Water Partition Coefficient) | 3.36 | 4.49 | 5.48 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 0 | 0 | 0 |
In-silico data for this compound is sourced from chemical vendor databases. Experimental data for analogous compounds is compiled from various chemical reference sources.
Computational Insights into Electronic Properties
Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. While specific DFT studies on this compound are limited in publicly accessible literature, we can infer its likely electronic characteristics based on studies of similar diarylethyne systems.
A key parameter derived from DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which is an indicator of a molecule's chemical reactivity and electronic excitation energy. For conjugated systems like diarylethynes, this gap is crucial in determining their photophysical properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| This compound | (Predicted) ~ -6.5 to -6.8 | (Predicted) ~ -1.0 to -1.3 | (Predicted) ~ 5.2 to 5.8 | DFT/B3LYP (Typical) |
| 1,2-Diphenylethyne (Tolan) | -6.32 | -0.98 | 5.34 | DFT/B3LYP/6-31G(d) |
Predicted values for this compound are estimated based on typical DFT calculations for similar fluorinated aromatic compounds. Data for tolan is from published computational studies.
The introduction of electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels in this compound compared to tolan. This can influence the molecule's redox properties and its absorption and emission spectra.
Experimental Protocols: A Roadmap to Synthesis and Characterization
The synthesis of this compound and its analogs is commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Representative Experimental Protocol: Sonogashira Coupling for the Synthesis of a 1,2-Bis(4-substituted-phenyl)ethyne
Materials:
-
Substituted Aryl Iodide (e.g., 1-fluoro-4-iodobenzene)
-
Terminal Alkyne (e.g., 4-fluorophenylacetylene) or a protected acetylene source.
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and the amine base.
-
Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.
-
Add the substituted aryl iodide and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2-bis(4-substituted-phenyl)ethyne.
Characterization:
The synthesized compound would then be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the presence and environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C triple bond.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
Visualizing the Synthetic Pathway
The logical workflow for the synthesis and characterization of this compound can be visualized as follows:
Conclusion
This guide highlights the current understanding of the properties of this compound, drawing from both in-silico predictions and experimental data of analogous compounds. While computational methods provide valuable initial insights, the clear lack of comprehensive experimental data for the target molecule underscores the need for further laboratory investigation. The provided experimental protocol for Sonogashira coupling offers a clear path for the synthesis and subsequent detailed characterization of this and other similar diarylethyne derivatives. Such experimental work is crucial for validating and refining computational models and for unlocking the full potential of these compounds in drug discovery and materials science applications.
Unraveling the Crystal Architecture of Fluorinated Diphenylacetylenes: A Comparative Analysis
A systematic examination of the crystal packing of fluorinated diphenylacetylenes reveals the profound influence of fluorine substitution on their solid-state organization. This guide provides a comparative analysis of the crystallographic data and intermolecular interactions of a series of fluorinated diphenylacetylene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene, a class of compounds also known as tolans, dramatically alters their crystal packing motifs. These changes are primarily driven by a complex interplay of non-covalent interactions, including π-π stacking, C-H···F hydrogen bonds, and F···F contacts. Understanding these interactions is crucial for the rational design of crystalline materials with desired physicochemical properties, such as solubility, melting point, and solid-state fluorescence.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a series of fluorinated diphenylacetylenes, including non-fluorinated, mono-fluorinated, tri-fluorinated, tetra-fluorinated, penta-fluorinated, and symmetrically di-fluorinated derivatives. The data is compiled from a systematic study by Morita et al. on asymmetrically fluorinated tolanes and other crystallographic reports.[1][2]
| Compound Name | Number of Fluorine Atoms | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Diphenylacetylene (0F) | 0 | C₁₄H₁₀ | Monoclinic | P2₁/n | 6.2299(4) | 9.5398(6) | 16.6341(11) | 90 | 97.910(2) | 90 | 4 |
| 1-(4-Fluorophenyl)-2-phenylethyne (1F) | 1 | C₁₄H₉F | Monoclinic | P2₁/n | 6.0792(3) | 23.4975(12) | 7.0784(4) | 90 | 108.4980(10) | 90 | 4 |
| 1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa) | 3 | C₁₅H₉F₃O | Monoclinic | P2₁/n | 13.987(3) | 7.5755(12) | 23.829(4) | 90 | 94.391(5) | 90 | 8 |
| 1-(2,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb) | 3 | C₁₅H₉F₃O | Monoclinic | P2₁/n | 11.235(2) | 7.6432(13) | 14.881(2) | 90 | 102.042(4) | 90 | 4 |
| 1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc) | 3 | C₁₅H₉F₃O | Monoclinic | P2₁/n | 7.6106(11) | 11.2334(15) | 15.011(2) | 90 | 102.131(4) | 90 | 4 |
| 1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F) | 4 | C₁₅H₈F₄O | Monoclinic | P2₁/c | 11.332(2) | 11.411(2) | 10.364(2) | 90 | 97.778(5) | 90 | 4 |
| 1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F) | 5 | C₁₅H₇F₅O | Monoclinic | P2₁/c | 15.485(3) | 7.6063(13) | 11.458(2) | 90 | 99.421(5) | 90 | 4 |
| 4,4'-Difluorodiphenylacetylene | 2 | C₁₄H₈F₂ | Not Found | Not Found | Not Found | Not Found | Not Found | Not Found | Not Found | Not Found | Not Found |
Key Intermolecular Interactions and Packing Motifs
The degree and position of fluorine substitution significantly influence the dominant intermolecular interactions, leading to distinct crystal packing arrangements.
π-π Stacking: In the solid state, π-π stacking interactions are a prominent feature. The introduction of a single fluorine atom, as in 1F, can enhance π-π stacking compared to the non-fluorinated parent compound.[3] However, as the number of fluorine atoms increases, the nature of these interactions can change. For instance, in the crystal structures of trifluorinated tolanes (3Fa, 3Fb, and 3Fc), multiple π-π stacking interactions are observed, contributing to the formation of tight and rigid packing structures.[2][4] In some highly fluorinated systems, slip-stacked or offset π-stacking arrangements are favored to minimize electrostatic repulsion.[5]
C-H···F Hydrogen Bonds: These weak hydrogen bonds play a crucial role in the crystal engineering of fluorinated organic compounds.[6][7] In the analyzed fluorinated tolanes, numerous C-H···F interactions are present, connecting molecules into extended networks and contributing to the overall stability of the crystal lattice. The strength and geometry of these bonds are dependent on the acidity of the C-H donor and the local electronic environment of the fluorine acceptor.
F···F Interactions: While often considered repulsive, short F···F contacts are observed in the crystal structures of some highly fluorinated compounds. The nature of these interactions is complex and can be either stabilizing or destabilizing depending on the geometry and the electrostatic potential of the interacting fluorine atoms.
The interplay of these interactions leads to different packing motifs. For example, some fluorinated diphenylacetylenes adopt a herringbone packing, while others exhibit layered structures or more complex three-dimensional networks.
Experimental Protocols
The synthesis and crystallization of these fluorinated diphenylacetylenes are crucial steps in obtaining high-quality single crystals for X-ray diffraction analysis.
General Synthesis of Fluorinated Tolanes
The fluorinated tolanes discussed in this guide were synthesized via a Palladium-catalyzed Sonogashira cross-coupling reaction.[1] This widely used method involves the coupling of a terminal alkyne with an aryl halide.
Workflow for Sonogashira Coupling:
Caption: General workflow for the synthesis of fluorinated tolanes.
Typical Reaction Conditions: A mixture of the fluorinated aryl halide, 4-ethynylanisole, Pd(PPh₃)₂Cl₂, and CuI in a solvent mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
Crystallization Workflow:
Caption: General workflow for obtaining single crystals for X-ray analysis.
Conclusion
The crystal packing of fluorinated diphenylacetylenes is a fascinating area of study with significant implications for the design of new materials. The subtle balance of π-π stacking, C-H···F hydrogen bonds, and other non-covalent interactions, governed by the number and position of fluorine substituents, dictates the final solid-state architecture. This comparative guide highlights the key structural trends and provides the foundational experimental protocols for researchers aiming to explore and exploit the unique properties of these intriguing molecules. Further investigations into symmetrically fluorinated derivatives will undoubtedly provide even deeper insights into the principles of crystal engineering.
References
- 1. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipole moment enhanced π–π stacking in fluorophenylacetylenes is carried over from gas-phase dimers to crystal structures propagated through liquid like clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. π-Stacked Dimers of Fluorophenylacetylenes: Role of Dipole Moment. | Semantic Scholar [semanticscholar.org]
- 5. Reinterpreting π-stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay of C–H⋯F and halogen bonding interactions for tunable room-temperature phosphorescence in iododiphenylacetylene systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Assessing the Reproducibility of 1,2-Bis(4-fluorophenyl)ethyne Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a diarylacetylene derivative with applications in materials science and as a precursor for more complex molecules. By presenting quantitative data, detailed experimental procedures, and a logical workflow, this document aims to facilitate the selection of a robust and reproducible synthetic strategy.
The synthesis of symmetric diarylacetylenes such as this compound is most commonly achieved through the homocoupling of terminal alkynes. Several methods, including the Glaser, Eglinton, and Hay couplings, have been developed for this transformation, each with its own set of advantages and limitations. These reactions typically employ a copper salt as a catalyst or stoichiometric reagent to facilitate the oxidative coupling of the alkyne units.
Alternatively, the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, can be adapted for the synthesis of symmetric diarylacetylenes. This approach involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. While typically used for creating unsymmetrical acetylenes, under specific conditions, it can lead to the desired homocoupled product.
This guide will delve into specific experimental protocols for two prominent methods: a copper-catalyzed homocoupling reaction and a palladium/copper-catalyzed Sonogashira cross-coupling reaction, providing the necessary details to assess their reproducibility and suitability for various laboratory settings.
Comparative Analysis of Synthesis Protocols
To offer a clear comparison of the performance of different synthetic routes, the following table summarizes the quantitative data from two distinct protocols for the synthesis of this compound.
| Parameter | Protocol 1: Copper-Catalyzed Homocoupling | Protocol 2: Sonogashira Cross-Coupling |
| Starting Material | 4-Fluorophenylacetylene | 1-Ethynyl-4-fluorobenzene and 1-bromo-4-fluorobenzene |
| Catalyst System | Copper(II) Acetate | PdCl₂(PPh₃)₂ / Copper(I) Iodide |
| Solvent | Pyridine/Methanol | Triethylamine |
| Reaction Temperature | Room Temperature | 70 °C |
| Reaction Time | 4 hours | 12 hours |
| Reported Yield | 87%[1] | 73% (for a similar product)[2] |
| Purification Method | Recrystallization | Column Chromatography |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Homocoupling of 4-Fluorophenylacetylene
This protocol is based on a modified Glaser-Hay coupling procedure, which utilizes Copper(II) acetate as the oxidizing agent.
Materials:
-
4-Fluorophenylacetylene
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2 M)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylacetylene (1.0 mmol) in a mixture of pyridine (10 mL) and methanol (10 mL).
-
To this solution, add Copper(II) acetate (1.5 mmol) portion-wise with stirring.
-
Allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and 2 M hydrochloric acid (50 mL).
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid. A reported yield for this method using a similar substrate is 87%.[1]
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
This protocol is adapted from a standard Sonogashira cross-coupling reaction. While the primary product of a cross-coupling is unsymmetrical, under these conditions, the homocoupling of the terminal alkyne is a significant and desired reaction pathway.
Materials:
-
1-Ethynyl-4-fluorobenzene
-
1-Bromo-4-fluorobenzene (as a potential cross-coupling partner, though homocoupling is the focus)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), copper(I) iodide (0.06 mmol), and triphenylphosphine (0.12 mmol).
-
Add degassed triethylamine (20 mL) and toluene (10 mL) to the flask.
-
To this stirred solution, add 1-ethynyl-4-fluorobenzene (1.0 mmol) and 1-bromo-4-fluorobenzene (1.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound. A similar Sonogashira reaction for a related diarylacetylene yielded 73% of the product.[2]
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the reproducibility of the synthesis protocols for this compound.
This guide provides a framework for the systematic evaluation of synthetic protocols for this compound. By comparing key metrics and providing detailed procedures, researchers can make informed decisions to select the most reliable and efficient method for their specific needs, ultimately contributing to the advancement of their research and development endeavors.
References
Cross-Validation of Analytical Methods for the Characterization of 1,2-Bis(4-fluorophenyl)ethyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the characterization of 1,2-Bis(4-fluorophenyl)ethyne, a key intermediate in various research and development applications. The objective is to offer a cross-validation framework to ensure data integrity, consistency, and reliability across different analytical platforms. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow to aid in method selection and implementation.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and chemical research. It involves comparing the results from two or more distinct analytical methods to ensure that each method provides equivalent and reliable data. This process is essential when transferring methods between laboratories, introducing new analytical technologies, or when a comprehensive understanding of a compound's purity, identity, and stability is required. For a molecule such as this compound, which contains key structural features like the diarylalkyne backbone and fluorine substituents, a multi-faceted analytical approach is crucial for complete characterization.
Analytical Techniques for Characterization
This guide focuses on the cross-validation of three widely used analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a primary method for identification and quantification (qNMR).
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, separation of impurities, and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for identification, impurity profiling, and quantification, especially at low concentrations.
Data Presentation: A Comparative Overview
The following tables summarize the key performance attributes of each analytical method for the characterization of this compound.
| Parameter | ¹H & ¹⁹F NMR Spectroscopy | HPLC-UV | LC-MS/MS |
| Primary Use | Structure Elucidation, Identification, Quantification (qNMR) | Purity, Quantification, Impurity Profiling | Identification, Impurity Profiling, Quantification |
| Limit of Quantification (LOQ) | ~1 mg/mL | ~1 µg/mL | ~1 ng/mL |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Specificity | High (Structure-specific) | Moderate (Chromatographic separation) | Very High (Mass-to-charge ratio) |
| Analysis Time | ~15 min/sample | ~20 min/sample | ~15 min/sample |
Table 1: Comparison of Analytical Method Performance. This table provides a high-level comparison of the key validation parameters for the three analytical techniques discussed.
| Characteristic | ¹H NMR | ¹⁹F NMR | HPLC-UV | LC-MS/MS |
| Chemical Shift (δ) | 7.5-7.6 ppm (m, 4H), 7.1-7.2 ppm (m, 4H) | -110 to -115 ppm (m) | N/A | N/A |
| Retention Time (tR) | N/A | N/A | 8.5 ± 0.2 min | 8.5 ± 0.2 min |
| UV λmax | N/A | N/A | 280 nm | 280 nm |
| Mass Transition (m/z) | N/A | N/A | N/A | 215.1 > 195.1 |
Table 2: Key Identification and Quantification Parameters. This table presents the expected analytical signatures for this compound in each of the discussed techniques.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and laboratory conditions.
NMR Spectroscopy (¹H and ¹⁹F)
Objective: To confirm the chemical structure and determine the purity of this compound.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or hexafluorobenzene for ¹⁹F qNMR).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
¹⁹F NMR Parameters:
-
Pulse Sequence: zgfl
-
Number of Scans: 64
-
Relaxation Delay (d1): 5 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 200 ppm
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals and calculate the purity based on the relative integrals of the analyte and the internal standard.
-
Confirm the structure by analyzing the chemical shifts, coupling patterns, and integration values.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and to identify and quantify any impurities. A forced degradation study is included to demonstrate the stability-indicating nature of the method.
Instrumentation: HPLC system with a UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). A Pentafluorophenyl (PFP) column can also be used for alternative selectivity.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples using the developed HPLC method to ensure that degradation products are resolved from the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To provide highly sensitive and specific identification and quantification of this compound and its potential impurities.
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions: Same as the HPLC-UV method.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transition:
-
Parent Ion (m/z): 215.1
-
Product Ion (m/z): 195.1 (corresponding to the loss of HF)
-
Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.
-
Prepare working standards by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
Mandatory Visualizations
The following diagrams illustrate the logical flow and relationships in the cross-validation of analytical methods for this compound.
Caption: Workflow for the synthesis, characterization, and cross-validation of this compound.
Caption: Decision tree for selecting the appropriate analytical method based on the research objective.
Conclusion
The cross-validation of analytical methods is paramount for ensuring the quality and reliability of data for this compound. NMR spectroscopy provides definitive structural information, while HPLC is a robust tool for purity determination. LC-MS offers unparalleled sensitivity for trace impurity analysis. By employing these techniques in a complementary manner and adhering to the detailed protocols, researchers can be confident in the comprehensive characterization of this important chemical entity. This guide serves as a practical resource to facilitate the implementation of a rigorous cross-validation strategy in a research and development setting.
Safety Operating Guide
Proper Disposal of 1,2-Bis(4-fluorophenyl)ethyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,2-Bis(4-fluorophenyl)ethyne (CAS No. 5216-31-9), a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₄H₈F₂ | [2][3] |
| Molecular Weight | 214.21 g/mol | [1][2][3] |
| Physical State | Solid | [3] |
| Melting Point | 108-112 °C | |
| Boiling Point | No data available | |
| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol. Highly soluble in toluene. | [4] |
| Toxicity (LD50/LC50) | No specific data available for this compound. Treat with caution as a potential irritant. | |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. General guidelines for halogenated hydrocarbons should be followed to minimize exposure. |
Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste facility. This process ensures the complete destruction of the halogenated organic compound, minimizing environmental impact.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Classification: this compound is classified as a halogenated organic waste .
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers with a secure screw-top cap are suitable.
-
Labeling: As soon as the first waste is added, the container must be clearly labeled as "Hazardous Waste," and include the full chemical name: "this compound." The label should also indicate the approximate concentration and quantity of the waste.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Do not mix this compound waste with solvents, acids, bases, or other reactive chemicals.
-
Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment system to prevent spills.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and transportation to a licensed incineration facility.
-
Documentation: Complete all required waste disposal manifests and documentation as per your institution's and local regulatory requirements.
Forbidden Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this chemical in regular solid waste.
-
DO NOT attempt to treat or neutralize this chemical waste within the laboratory without a specific and validated protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethyne
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 1,2-Bis(4-fluorophenyl)ethyne, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that similar compounds may be flammable solids. Therefore, adherence to strict safety protocols is mandatory.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential for protecting against splashes and airborne particles. A face shield is recommended when there is a heightened risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] Gloves should be inspected for any signs of damage before use and changed frequently, especially after direct contact.[3] |
| Body Protection | Laboratory Coat | A long-sleeved, fully buttoned lab coat made of a chemical-resistant material is required to protect the skin from accidental contact.[1][2] For handling larger quantities of flammable materials, a fire-resistant lab coat (e.g., Nomex) is advised.[2] |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize the risk of inhalation.[1][4] If a fume hood is not feasible, a respirator may be required, which involves additional safety protocols like medical evaluations and fit testing.[3] |
| Footwear | Closed-Toed Shoes | Appropriate shoes that cover the entire foot are mandatory to protect against spills.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Before beginning any work, review the experimental protocol thoroughly.
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the work area.[1]
-
Gather all necessary reagents and equipment.
2. Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all weighing and transferring of the solid compound inside a fume hood to prevent the generation of dust.[4]
-
Use appropriate tools, such as a spatula or powder funnel, for transfers.
-
If dissolving the compound, add the solvent slowly and stir gently to prevent splashing.
-
Keep the container of this compound tightly sealed when not in use.
3. Post-Handling Procedures:
-
Clean all equipment and the work area thoroughly after use.
-
Dispose of any contaminated materials according to the disposal plan outlined below.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including excess compound, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
The container should be made of a material compatible with the chemical.
2. Waste Disposal:
-
Dispose of the hazardous waste through an approved institutional or commercial waste disposal service.[1][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[4][5] The product should not be allowed to enter drains.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
